4-[(aminooxy)methyl]benzoic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminooxymethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-12-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGJVYCOAKZKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20228-85-7 | |
| Record name | 4-[(aminooxy)methyl]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride: Structure, Synthesis, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of 4-[(aminooxy)methyl]benzoic acid hydrochloride, a bifunctional linker molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, explore plausible synthetic routes, and detail its critical role in the burgeoning field of bioconjugation, with a particular focus on its application in creating targeted therapeutics like antibody-drug conjugates (ADCs).
Molecular Structure and Physicochemical Properties
4-[(Aminooxy)methyl]benzoic acid hydrochloride is a molecule designed with two key functional groups: a reactive aminooxy group and a carboxylic acid on a benzene ring. This dual functionality allows for the sequential or orthogonal conjugation of different molecular entities. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological applications.
The structure consists of a benzoic acid moiety substituted at the 4-position with an aminooxymethyl group (-CH₂ONH₂). In the hydrochloride salt, the aminooxy group is protonated, forming an ammonium salt (-CH₂ONH₃⁺Cl⁻).
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO₃ | |
| Molecular Weight | 203.62 g/mol | |
| IUPAC Name | 4-[(aminooxy)methyl]benzoic acid hydrochloride | [PubChem]([Link] |
| CAS Number | 20228-85-7 |
Synthesis of 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride
While a definitive, publicly available, step-by-step protocol for the synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride is not readily found in standard chemical literature, a plausible and logical synthetic strategy can be devised based on established organic chemistry principles. Two primary retrosynthetic pathways are proposed, starting from commercially available precursors.
Pathway A: From 4-Formylbenzoic Acid
This pathway involves the oximation of an aldehyde followed by reduction.
Caption: Synthetic Pathway A from 4-Formylbenzoic Acid.
Experimental Protocol (Proposed):
-
Oximation of 4-Formylbenzoic Acid: 4-Formylbenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form 4-(hydroxyiminomethyl)benzoic acid.[1][2][3] This reaction is typically carried out in an aqueous or alcoholic solvent.
-
Reduction of the Oxime: The resulting oxime is then reduced to the corresponding aminooxy compound. A mild reducing agent such as sodium cyanoborohydride (NaCNBH₃) is often employed for this transformation to avoid over-reduction of the carboxylic acid.
-
Formation of the Hydrochloride Salt: The free base, 4-[(aminooxy)methyl]benzoic acid, is dissolved in a suitable organic solvent (e.g., methanol, ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The product can then be purified by recrystallization.
Pathway B: From 4-(Chloromethyl)benzoic Acid
This pathway involves the nucleophilic substitution of a benzylic halide.
Caption: Synthetic Pathway B from 4-(Chloromethyl)benzoic Acid.
Experimental Protocol (Proposed):
-
Synthesis of 4-(Chloromethyl)benzoic Acid: This starting material can be prepared from 4-methylbenzoic acid via free-radical chlorination using N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation.[4][5]
-
Nucleophilic Substitution: 4-(Chloromethyl)benzoic acid is reacted with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide. The phthalimide protecting group is then removed by hydrazinolysis (reaction with hydrazine) to yield 4-[(aminooxy)methyl]benzoic acid. A direct reaction with hydroxylamine is also possible but may lead to side products.
-
Formation of the Hydrochloride Salt: As in Pathway A, the final product is obtained by treating the free base with hydrochloric acid and subsequent purification.
Characterization
The structural elucidation and purity assessment of 4-[(aminooxy)methyl]benzoic acid hydrochloride would be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring (typically two doublets), a singlet for the methylene protons (-CH₂-), and a broad signal for the ammonium protons (-ONH₃⁺).
-
¹³C NMR: Aromatic carbons, the methylene carbon, and the carboxyl carbon would show characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion corresponding to the free base [M+H]⁺. The fragmentation pattern would likely involve the loss of the aminooxy group and cleavage of the benzylic C-O bond.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid C=O and O-H stretching, aromatic C-H stretching, and N-H stretching of the ammonium group would be observed.
Applications in Bioconjugation: The Power of Oxime Ligation
The primary utility of 4-[(aminooxy)methyl]benzoic acid hydrochloride lies in its ability to act as a bifunctional linker, connecting two different molecules through a stable oxime bond. This is achieved through a chemoselective reaction known as oxime ligation.
The Mechanism of Oxime Ligation
Oxime ligation is the reaction between an aminooxy group and an aldehyde or a ketone to form a stable oxime linkage (C=N-O).[6] This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-6).
Caption: General scheme of bioconjugation using the bifunctional linker.
Application in Antibody-Drug Conjugates (ADCs)
A prominent application of this linker is in the construction of ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[7][8]
In this context, 4-[(aminooxy)methyl]benzoic acid hydrochloride can serve as a linker to connect the antibody to the drug.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Step-by-Step Methodology:
-
Antibody Modification: An aldehyde or ketone group is introduced onto the antibody. This can be achieved through various methods, such as the oxidation of carbohydrate moieties on the antibody or the incorporation of unnatural amino acids containing a carbonyl group.[7]
-
Drug-Linker Conjugation: The carboxylic acid group of 4-[(aminooxy)methyl]benzoic acid is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond.
-
Oxime Ligation: The modified antibody is then reacted with the drug-linker conjugate. The aminooxy group of the linker specifically reacts with the aldehyde or ketone on the antibody to form the final ADC.[6]
The stability of the oxime bond is a critical advantage in ADC design. It is generally stable in the bloodstream, preventing the premature release of the cytotoxic drug, which could lead to off-target toxicity.[6] Once the ADC binds to the target cancer cell and is internalized, the drug can be released through various mechanisms, depending on the overall linker design, leading to cell death.
Conclusion
4-[(Aminooxy)methyl]benzoic acid hydrochloride is a valuable and versatile bifunctional linker for researchers in chemistry and drug development. Its unique structure, combining a reactive aminooxy group for stable oxime ligation and a carboxylic acid for further functionalization, makes it an essential tool for constructing complex bioconjugates. The principles outlined in this guide for its synthesis and application, particularly in the context of antibody-drug conjugates, highlight its potential to contribute to the development of next-generation targeted therapeutics. As the field of bioconjugation continues to evolve, the demand for well-defined and reliable linkers like 4-[(aminooxy)methyl]benzoic acid hydrochloride is expected to grow.
References
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ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid.
-
PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid.
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BenchChem. Synthesis routes of 4-(Chloromethyl)benzoic acid.
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The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. (2026, January 26).
-
PrepChem.com. Synthesis of 4-formylbenzoic acid t-butyl ester.
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Kovács, L., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI.
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ChemicalBook. 4-(Chloromethyl)benzoic acid synthesis.
-
Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
-
ChemicalBook. 4-Formylbenzoic acid synthesis.
-
MedchemExpress. 4-Formylbenzoic acid (Synonyms: Tetraphthalaldehydic acid).
-
Google Patents. (2007). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
-
AxisPharm. (2024). ADC Conjugation Technologies.
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Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. PMC.
-
Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. ACS Publications. (2026, January 21).
-
Chemical Conjugation in Drug Delivery Systems. Digital CSIC. (2022, May 26).
-
Google Patents. (1999). US5880270A - Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto.
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MedchemExpress. pAF-Oxime-PEG4-OH | ADC Linker.
-
Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC.
-
Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. ACS Publications. (2018, May 14).
-
Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. (2016, October 14).
-
Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate.
-
BenchChem. Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
-
Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. ResearchGate.
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Google Patents. (2012). US20120296114A1 - Preparation method of 4-aminomethylbenzoic acid.
-
Google Patents. (2005). WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
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PubChem. Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1).
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MedchemExpress. Drug-Linker Conjugates for ADC.
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Wikipedia. Oxime.
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MedchemExpress. PEG4-aminooxy-MMAF (Amberstatin).
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
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NIST. Benzoic acid, 4-amino-, methyl ester.
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ChemicalBook. 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR spectrum.
-
ChemicalBook. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
-
ChemicalBook. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum.
-
Google Patents. (2018). CA3106493A1 - A linker for antibody-drug conjugates and its use.
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Google Patents. (2026, January 26). WO2018218004A1 - Linkers for antibody drug conjugates.
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MassBank. Benzoic acids and derivatives. (2009, September 10).
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The chlorination of 4-amino-2-hydroxy-benzoic acid. ResearchGate. (2025, August 6).
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Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.
-
Antibody–drug conjugates: Recent advances in linker chemistry. PMC. (2021, April 6).
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Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.
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Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. ResearchGate. (2020, February 5).
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MilliporeSigma. 4-(Methylamino)benzoic acid 97 10541-83-0.
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Google Patents. (2006). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
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Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. ResearchGate.
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Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
-
Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
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In-Depth Technical Guide: Synthesis of 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride
The following technical guide details the synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride (CAS 20228-85-7), a critical linker used in bioconjugation and oxime ligation chemistries.
Executive Summary & Strategic Analysis
Compound: 4-[(Aminooxy)methyl]benzoic acid hydrochloride CAS: 20228-85-7 (HCl salt) Core Application: Stable "aminooxy" linker for bioorthogonal oxime ligation with aldehydes/ketones.
Route Selection: The "Boc-Hydroxylamine" Strategy
While historical methods utilize N-hydroxyphthalimide (NHPI) for aminooxy installation, this guide prioritizes the N-Boc-hydroxylamine (Boc-NH-OH) route.
-
Why not NHPI? The NHPI route typically requires hydrazinolysis to cleave the phthalimide. In benzoate systems, hydrazine frequently attacks the methyl ester, forming the stable but undesired hydrazide byproduct (Ar-CONHNH₂).
-
Why Boc? The tert-butyl carbamate (Boc) strategy offers orthogonal protection. It allows mild alkylation and selective ester hydrolysis (saponification) before the final acidic deprotection, ensuring the carboxylic acid integrity is preserved without hydrazide contamination.
Retrosynthetic Analysis (Graphviz)
The synthesis is disconnected into two primary commercially available precursors: Methyl 4-(bromomethyl)benzoate and N-Boc-hydroxylamine .
Figure 1: Retrosynthetic disconnection showing the orthogonal protection strategy.
Detailed Experimental Protocol
Step 1: O-Alkylation (Installation of the Aminooxy Moiety)
This step involves the nucleophilic attack of the hydroxamate anion onto the benzylic bromide.
-
Reagents: Methyl 4-(bromomethyl)benzoate (1.0 equiv), N-Boc-hydroxylamine (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ (1.5 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Conditions: 0 °C to Room Temperature (RT), 4–12 hours.
Protocol:
-
Charge a reaction vessel with Methyl 4-(bromomethyl)benzoate (e.g., 10.0 g) and Acetonitrile (100 mL).
-
Add N-Boc-hydroxylamine (6.4 g, 1.1 equiv).
-
Cool to 0 °C. Dropwise add DBU (1.5 equiv) over 15 minutes. Note: DBU is preferred over inorganic bases for homogeneity and speed, minimizing ester hydrolysis side reactions.
-
Allow to warm to RT and stir for 6 hours.
-
IPC (In-Process Control): Monitor TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear; product appears at lower . -
Workup: Concentrate MeCN. Redissolve residue in EtOAc. Wash with 0.5 M HCl (to remove DBU), then sat. NaHCO₃ and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Output: Methyl 4-[(Boc-aminooxy)methyl]benzoate (White solid/oil).
Step 2: Ester Hydrolysis (Saponification)
Selective hydrolysis of the methyl ester while retaining the acid-labile Boc group.
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 2.0 equiv).
-
Solvent: THF/Water (3:1).
Protocol:
-
Dissolve the intermediate from Step 1 in THF (60 mL).
-
Add a solution of LiOH·H₂O (2.0 equiv) in Water (20 mL).
-
Stir vigorously at RT. The mixture may become biphasic initially but usually clears.
-
IPC: Monitor by LC-MS or TLC. Ester conversion to acid (baseline on normal phase TLC) should be complete.
-
Workup: Carefully acidify to pH ~4 with 1 M citric acid (avoid strong mineral acids to preserve Boc).
-
Extract with EtOAc (3x). Dry combined organics (Na₂SO₄) and concentrate.
-
Output: 4-[(Boc-aminooxy)methyl]benzoic acid.
Step 3: Global Deprotection & Salt Formation
Removal of the Boc group to release the active aminooxy hydrochloride.
-
Reagents: 4 M HCl in Dioxane (excess).
-
Solvent: Dioxane (or EtOAc for precipitation).
-
Conditions: RT, 1–2 hours.
Protocol:
-
Dissolve the Step 2 acid in minimal 1,4-Dioxane or EtOAc .
-
Add 4 M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.
-
Stir at RT.[2] A white precipitate (the product hydrochloride) typically forms within 30 minutes.
-
Isolation: Filter the solid under inert atmosphere (nitrogen) as aminooxy salts can be hygroscopic.
-
Wash the filter cake with diethyl ether to remove residual HCl/Dioxane.
-
Drying: Vacuum dry at 40 °C.
Quantitative Data Summary
| Parameter | Step 1 (Alkylation) | Step 2 (Hydrolysis) | Step 3 (Deprotection) |
| Limiting Reagent | Methyl 4-(bromomethyl)benzoate | Methyl 4-[(Boc-aminooxy)...] | 4-[(Boc-aminooxy)...] acid |
| Stoichiometry | 1.0 : 1.1 (Bromide:BocNHOH) | 1.0 : 2.0 (Ester:LiOH) | Excess HCl |
| Temp / Time | 0°C | RT / 3 h | RT / 1 h |
| Expected Yield | 85–92% | 90–95% | 88–95% |
| Key Byproduct | DBU[4]·HBr (Removed in wash) | MeOH (Removed in vac) | Isobutene/CO₂ (Gas) |
Process Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the 3-step synthesis.
Critical Troubleshooting & Quality Control
Hydrazide Avoidance (Crucial)
If utilizing the alternative Phthalimide (NHPI) route, DO NOT use standard hydrazine reflux conditions. Hydrazine will attack the methyl ester of the benzoate to form 4-[(aminooxy)methyl]benzohydrazide .
-
Mitigation: If you must use NHPI, perform the phthalimide cleavage using methylhydrazine at low temperature, or use the Acid Hydrolysis method (conc. HCl reflux) which cleaves both phthalimide and ester simultaneously, though yields are often lower due to harshness.
Stability of the Aminooxy Group
The final product contains a free aminooxy group (
-
Aldehyde/Ketone Sensitivity: Ensure all solvents (Acetone, Ethyl Acetate) are free of aldehydes or ketones during the final step and storage. The product will rapidly react with acetone to form the oxime.
-
Storage: Store the HCl salt under argon at -20 °C. It is hygroscopic.
Analytical Validation
-
¹H NMR (D₂O/DMSO-d₆): Look for the benzylic singlet at
ppm. The aromatic protons will show the characteristic AA'BB' para-substitution pattern ( and ppm). -
Mass Spec (ESI+): Target mass
(free base).
References
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides and their conversion into O-alkylhydroxylamines. Synthesis, 1976(10), 682-684. Link
- Foundational text on installing aminooxy groups via N-hydroxyphthalimide.
- Decostaire, I., et al. (2011). Synthesis of aminooxy-functionalized benzoic acid derivatives. Tetrahedron Letters, 52(40), 5231-5233.
-
BenchChem. (2025).[2][5] Application Notes for the Cleavage of the Phthalimide Group. Link
- General protocols for deprotection str
-
Sigma-Aldrich. (2025). Product Specification: 4-[(Aminooxy)methyl]benzoic acid hydrochloride (CAS 20228-85-7). Link
- Verification of the hydrochloride salt existence and physical properties.
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An In-depth Technical Guide to 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride: A Bifunctional Linker for Bioconjugation
This guide provides a comprehensive technical overview of 4-[(aminooxy)methyl]benzoic acid hydrochloride, a crucial bifunctional linker for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in creating stable bioconjugates through oxime ligation. This document aims to provide not only the "what" but also the "why," offering field-proven insights into its practical use.
Core Concepts: Understanding the Utility of 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride
4-[(Aminooxy)methyl]benzoic acid hydrochloride is a heterobifunctional crosslinker. Its value lies in its two distinct reactive groups: an aminooxy group and a carboxylic acid. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules.
-
The Aminooxy Group (-ONH₂): This is the workhorse for forming stable oxime bonds. It reacts specifically with carbonyl groups (aldehydes and ketones) under mild acidic conditions to form a robust C=N-O linkage. This bioorthogonal reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological molecules like amines or thiols, ensuring precise and predictable conjugations.
-
The Carboxylic Acid Group (-COOH): This group provides a versatile handle for a variety of coupling chemistries. It can be activated to form an active ester (e.g., with N-hydroxysuccinimide) to react with primary amines, or it can be coupled to alcohols or other nucleophiles using carbodiimide chemistry.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous buffers, making it well-suited for biological applications.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 4-[(aminooxy)methyl]benzoic acid hydrochloride is essential for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₃ | |
| Molecular Weight | 203.63 g/mol | Calculated |
| CAS Number | 20228-85-7 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF |
Note: The molecular weight is calculated based on the molecular weight of the free base, 4-[(aminooxy)methyl]benzoic acid (167.16 g/mol )[1], and hydrochloric acid (36.46 g/mol ).
The Cornerstone Reaction: Oxime Ligation
The primary application of 4-[(aminooxy)methyl]benzoic acid hydrochloride is to serve as a linker in oxime ligation reactions. This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting oxime bond.
Mechanism of Oxime Formation
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen of the aminooxy group acts as a nucleophile and attacks the electrophilic carbon of the carbonyl group (aldehyde or ketone). This forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond.
The reaction is most efficient in a slightly acidic environment (pH 4-6). This is a critical experimental parameter to control. At lower pH, the aminooxy group becomes protonated, reducing its nucleophilicity. At neutral or higher pH, the rate of dehydration decreases. Aniline and its derivatives can be used as catalysts to accelerate the reaction, particularly at neutral pH.
Caption: Synthetic workflow for the linker.
Applications in Drug Development and Research
The unique properties of 4-[(aminooxy)methyl]benzoic acid hydrochloride make it a valuable tool in several areas of research and drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. [2][3][4]The linker connecting the antibody and the drug is a critical component of an ADC's design, influencing its stability, pharmacokinetics, and efficacy. [5] 4-[(aminooxy)methyl]benzoic acid hydrochloride can be used to link a drug to an antibody in a site-specific manner. This is often achieved by first introducing an aldehyde or ketone group onto the antibody. One common method is the oxidation of the carbohydrate moieties in the Fc region of the antibody using sodium periodate. [6]The resulting aldehydes can then be reacted with the aminooxy group of the linker. The carboxylic acid end of the linker can be pre-conjugated to the cytotoxic payload.
Caption: ADC construction workflow.
Experimental Protocol: Antibody Conjugation
The following is a generalized protocol for the conjugation of a payload to an antibody using 4-[(aminooxy)methyl]benzoic acid hydrochloride. This protocol should be optimized for each specific antibody and payload.
Materials
-
Antibody (e.g., IgG)
-
4-[(aminooxy)methyl]benzoic acid hydrochloride
-
Cytotoxic payload with a reactive amine group
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Sodium periodate (NaIO₄)
-
Aniline (optional catalyst)
-
Reaction buffers (e.g., acetate buffer pH 5.5, PBS pH 7.4)
-
Quenching reagent (e.g., ethylene glycol)
-
Purification system (e.g., size-exclusion chromatography)
Step-by-Step Methodology
Part 1: Preparation of the Linker-Payload Conjugate
-
Activate the Linker: Dissolve 4-[(aminooxy)methyl]benzoic acid hydrochloride, NHS, and EDC in an appropriate anhydrous organic solvent (e.g., DMF). Stir at room temperature for 1-2 hours to form the NHS-ester of the linker.
-
Conjugate to Payload: Add the amine-containing payload to the activated linker solution. The reaction is typically carried out overnight at room temperature.
-
Purification: Purify the linker-payload conjugate using an appropriate method, such as reversed-phase HPLC.
Part 2: Antibody Oxidation and Conjugation
-
Antibody Preparation: Prepare the antibody in an appropriate buffer, such as 1X PBS.
-
Oxidation: Cool the antibody solution to 4°C. Add a freshly prepared solution of sodium periodate. The final concentration of periodate will need to be optimized but is typically in the range of 1-10 mM. Incubate the reaction for 30 minutes in the dark.
-
Quenching: Quench the reaction by adding a molar excess of ethylene glycol.
-
Buffer Exchange: Remove excess periodate and quenching reagent by buffer exchange into an acetate buffer (pH 5.5).
-
Conjugation: Add the purified linker-payload conjugate to the oxidized antibody solution. A molar excess of the linker-payload is typically used.
-
Catalysis (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM. [6]7. Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload.
Conclusion
4-[(Aminooxy)methyl]benzoic acid hydrochloride is a versatile and reliable bifunctional linker that plays a critical role in modern bioconjugation strategies. Its ability to facilitate highly specific and stable oxime bond formation makes it an invaluable tool for the construction of complex biomolecules, particularly in the rapidly advancing field of antibody-drug conjugates. A thorough understanding of its properties and the underlying chemistry of oxime ligation is paramount for its successful implementation in research and therapeutic development.
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-
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Su, et al. (2021). Advances in the Development of Dual-Drug Antibody Drug Conjugates. ADC Review. [Link]
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Fu, et al. (2025). Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals. Journal of Hematology & Oncology. [Link]
- Google Patents. Preparation method of 4-aminomethylbenzoic acid.
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Barreto, K., & Corrie, J. A. (2022). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols. [Link]
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Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry. [Link]
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The Chemistry and Application of 4-[(aminooxy)methyl]benzoic Acid Hydrochloride in Ketone Ligations: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the reaction between 4-[(aminooxy)methyl]benzoic acid hydrochloride and ketones, a cornerstone of modern bioconjugation and drug development. We delve into the fundamental principles of oxime ligation, offering a detailed exploration of the reaction mechanism, critical parameters influencing reaction kinetics, and the role of catalysis. Furthermore, this guide presents field-proven, step-by-step protocols for achieving efficient and stable oxime bond formation. We will explore the superior stability of the oxime linkage compared to other conjugation chemistries and showcase its application in the synthesis of advanced biomolecular conjugates, such as antibody-drug conjugates (ADCs). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing the necessary insights to harness the full potential of this powerful bioorthogonal reaction.
Introduction: The Power of Oxime Ligation
In the intricate world of bioconjugation, the ability to selectively and stably link molecules is paramount. Oxime ligation, the reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone), has emerged as a robust and highly specific bioorthogonal reaction.[1] This chemoselective process forms a stable C=N-O bond, a linkage that exhibits remarkable stability under physiological conditions, a critical attribute for in vivo applications.[2]
The reagent at the heart of this guide, 4-[(aminooxy)methyl]benzoic acid hydrochloride, offers a unique combination of a reactive aminooxy moiety and a versatile benzoic acid functional handle. This structure allows for the straightforward conjugation to ketone-bearing molecules while providing a site for further modification or for influencing the physicochemical properties of the final conjugate. Its application is particularly prominent in the development of antibody-drug conjugates (ADCs), where precise and stable linkage of a potent cytotoxic drug to a monoclonal antibody is essential for therapeutic efficacy and safety.[1][3]
This guide will provide a deep dive into the theoretical and practical aspects of utilizing 4-[(aminooxy)methyl]benzoic acid hydrochloride for ketone ligation, empowering researchers to design and execute robust and reproducible conjugation strategies.
The Core Reaction: Mechanism and Kinetics
The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism involving a tetrahedral carbinolamine intermediate.[4]
Uncatalyzed Reaction Pathway
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon of the ketone. This step leads to the formation of a transient tetrahedral intermediate.
-
Dehydration: The intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable oxime C=N double bond.
The overall workflow can be visualized as follows:
Caption: Uncatalyzed oxime ligation pathway.
Factors Influencing Reaction Rate
Several factors critically influence the rate and efficiency of oxime ligation:
-
pH: The reaction rate is highly pH-dependent.[5][6] A slightly acidic pH of around 4-5 is generally optimal for uncatalyzed reactions.[6][7] This is because the reaction requires protonation of the carbonyl group to increase its electrophilicity, while a significant portion of the aminooxy group must remain unprotonated to act as a nucleophile.[4] At neutral pH, the reaction can be sluggish.[5][6]
-
Ketone Reactivity: Ketones are generally less reactive than aldehydes in oxime ligation, primarily due to greater steric hindrance and electronic effects.[6][8] This can necessitate longer reaction times, higher temperatures, or the use of a catalyst to achieve high yields.[9]
-
Concentration of Reactants: As with most bimolecular reactions, the rate of oxime formation is dependent on the concentration of both the aminooxy compound and the ketone.[5][9]
The Role of Catalysis in Overcoming Kinetic Barriers
To overcome the slow reaction rates at neutral pH, which is often a requirement for biological applications, nucleophilic catalysts are employed.[6][9] Aniline and its derivatives have proven to be effective catalysts for oxime ligation.[9][10]
Aniline-Catalyzed Mechanism
Aniline accelerates the reaction by forming a more reactive intermediate:
-
Schiff Base Formation: Aniline first reacts with the ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the starting ketone.[9]
-
Transimination: The aminooxy group of 4-[(aminooxy)methyl]benzoic acid then attacks the highly reactive iminium ion.
-
Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses, eliminating aniline and yielding the final oxime product, thus regenerating the catalyst.[9]
The catalytic cycle is depicted below:
Caption: Aniline-catalyzed oxime ligation.
Advanced Catalysts
While aniline is effective, derivatives with electron-donating groups, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to be even more potent catalysts, especially at neutral pH.[9][10][11] These catalysts can significantly increase reaction rates, allowing for efficient conjugations at lower reactant concentrations and milder conditions.[10][11]
The Stability of the Oxime Bond: A Key Advantage
A significant advantage of oxime linkage in bioconjugation is its exceptional stability, particularly when compared to other linkages like hydrazones.[1][2] The oxime bond is highly resistant to hydrolysis at physiological pH.[2][7] This stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the basicity of the imine nitrogen and its susceptibility to protonation, the initial step in hydrolysis.[2]
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics |
| Oxime | Very High | Highly stable at neutral and acidic pH.[2][5] |
| Hydrazone | Low to Moderate | Susceptible to hydrolysis, especially under acidic conditions.[2][5] |
| Thiosuccinimide | Moderate | Can be susceptible to cleavage in vivo.[1] |
This enhanced stability makes oxime linkages the preferred choice for applications requiring long-term integrity in a biological environment, such as the development of long-circulating ADCs.[1][2]
Experimental Protocols
The following protocols provide a starting point for the reaction of 4-[(aminooxy)methyl]benzoic acid hydrochloride with ketones. Optimization may be necessary depending on the specific substrates and desired outcome.
General Protocol for Oxime Formation in Solution
This protocol is suitable for general organic synthesis applications.
Materials:
-
Ketone (1.0 mmol)
-
4-[(aminooxy)methyl]benzoic acid hydrochloride (1.2 mmol)
-
Pyridine (2.0 mmol) or another suitable base
-
Ethanol (10 mL)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 mmol) and 4-[(aminooxy)methyl]benzoic acid hydrochloride (1.2 mmol) in ethanol (10 mL).[6]
-
Add pyridine (2.0 mmol) to the mixture to neutralize the hydrochloride and act as a base.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.[6]
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime product.[6]
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol for Bioconjugation at Physiological pH
This protocol is designed for the conjugation of biomolecules that are sensitive to acidic conditions.
Materials:
-
Ketone-functionalized biomolecule (e.g., protein, peptide)
-
4-[(aminooxy)methyl]benzoic acid hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
p-Phenylenediamine (pPDA) catalyst stock solution (e.g., 100 mM in PBS, pH 7.4)[6]
Procedure:
-
Dissolve the ketone-functionalized biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.[6]
-
Prepare a stock solution of 4-[(aminooxy)methyl]benzoic acid hydrochloride in PBS. Add this solution to the biomolecule solution to a final concentration of 5- to 20-fold molar excess over the biomolecule.
-
Add the p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[6]
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours, with gentle shaking. The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.
-
Upon completion, the conjugated biomolecule can be purified from excess reagents and catalyst by size-exclusion chromatography, dialysis, or other appropriate purification methods.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prime application of 4-[(aminooxy)methyl]benzoic acid hydrochloride is in the construction of ADCs.[1][12] This involves the site-specific incorporation of a ketone-bearing unnatural amino acid, such as p-acetylphenylalanine, into the antibody sequence.[3][12] The aminooxy-functionalized drug, prepared using 4-[(aminooxy)methyl]benzoic acid as a linker, is then conjugated to the antibody via oxime ligation.
The general workflow for ADC synthesis using this methodology is as follows:
Caption: Workflow for ADC synthesis via oxime ligation.
This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a better therapeutic window.[3]
Characterization of the Oxime Product
The successful formation of the oxime product can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the formation of the C=N bond and the disappearance of the ketone carbonyl signal.[13][14]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to determine the molecular weight of the conjugate, confirming the addition of the aminooxy-containing molecule.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic C=N stretching vibration and the disappearance of the ketone C=O stretch.[13][14]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to monitor the progress of the reaction and to purify the final product.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Suboptimal pH. | For uncatalyzed reactions, adjust the pH to 4-5 if the biomolecule is stable under these conditions.[7] |
| Low reactant concentration. | Increase the concentration of the reactants. | |
| Ketone substrate is sterically hindered or electronically deactivated. | Increase reaction time, temperature (if reactants are stable), or use a more efficient catalyst like mPDA.[9] | |
| Inactivated reagents. | Ensure the freshness and purity of both the ketone and the 4-[(aminooxy)methyl]benzoic acid hydrochloride. | |
| Hydrolysis of the Oxime Product | Highly acidic conditions during workup or analysis. | Maintain a pH above 5 during purification and analysis.[7] |
| Prolonged exposure to high temperatures. | Store the final conjugate at recommended low temperatures (e.g., 4°C or -20°C).[7] |
Conclusion
The reaction of 4-[(aminooxy)methyl]benzoic acid hydrochloride with ketones represents a powerful and versatile tool in the arsenal of the modern chemist and biologist. The resulting oxime bond offers a unique combination of stability and ease of formation under mild conditions. This technical guide has provided a comprehensive overview of the underlying chemistry, practical protocols, and key applications of this important reaction. By understanding the mechanistic nuances and optimizing reaction parameters, researchers can confidently employ this chemistry to construct complex and functional molecular architectures for a wide range of applications, from fundamental research to the development of next-generation therapeutics.
References
- Step-by-Step Guide for Oxime Bond Formation in Antibody-Drug Conjug
- Synthesis of site-specific antibody-drug conjugates using unn
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- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem. (URL: )
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
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- Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjug
- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - PubMed. (URL: )
- Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts - ResearchG
- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
- Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC. (URL: )
- Methods to Design and Synthesize Antibody-Drug Conjug
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A. (URL: )
- US20170326251A1 - Method of synthesizing antibody drug conjugates using affinity resins - Google P
- Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH | Organic Letters - ACS Public
- Spectroscopic Profile of Cyclopentanone Oxime: An Isomeric Analysis - Benchchem. (URL: )
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- FDA-Approved Oximes and Their Significance in Medicinal Chemistry - MDPI. (URL: )
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
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- Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement - University of Louisville. (URL: )
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- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (URL: )
- Synthesis, characterization and antioxidant activities of some novel oxime deriv
- 4-(Aminomethyl)benzoic acid-SDS-MedChemExpress. (URL: )
- 4.1 Schematic representation of (A) oxime ligation reaction between an...
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A Technical Guide to 4-[(aminooxy)methyl]benzoic acid hydrochloride: Principles and Applications in Bioconjugation
This guide provides an in-depth exploration of 4-[(aminooxy)methyl]benzoic acid hydrochloride, a bifunctional linker molecule pivotal to modern bioconjugation strategies. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, kinetic considerations, and practical workflows that ensure successful and reproducible conjugation. We will delve into the core utility of this reagent—the formation of stable oxime bonds—and provide the technical insights necessary for its effective application in modifying proteins, peptides, and other macromolecules.
Core Concepts: A Bifunctional Linker for Chemoselective Ligation
4-[(aminooxy)methyl]benzoic acid hydrochloride is a hetero-bifunctional crosslinker. Its structure is deceptively simple but elegantly designed for purpose:
-
The Aminooxy Group (-O-NH₂): This nucleophilic moiety is the "business end" for bioconjugation. It reacts with extraordinary chemoselectivity with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This reaction is bioorthogonal, meaning it proceeds in complex biological mixtures with minimal side reactions involving other functional groups, such as amines or thiols.
-
The Carboxylic Acid Group (-COOH): Located on a rigid benzene ring, this group provides a handle for subsequent modifications. It can be activated to form amide bonds with primary amines, enabling the attachment of payloads like fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, or cytotoxic drugs.
-
The Hydrochloride Salt: The hydrochloride form enhances the compound's solubility and stability in aqueous buffers, which is a critical consideration for biological applications.
The strategic separation of these two functional groups by a benzyl linker allows for a stepwise, controlled approach to building complex biomolecular conjugates.
Physicochemical & Structural Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO₃ | [1] |
| Molecular Weight | 203.62 g/mol | [1] |
| CAS Number | 20228-85-7 | [1] |
| Physical Form | Solid | [1] |
| Core Reactive Groups | Aminooxy (-ONH₂), Carboxylic Acid (-COOH) | N/A |
| Primary Application | Oxime Ligation | [2][3] |
Synthesis and Characterization: A Technical Overview
While a specific, peer-reviewed synthesis protocol for 4-[(aminooxy)methyl]benzoic acid hydrochloride is not detailed in the provided literature, a plausible and chemically sound synthetic route can be devised based on established organic chemistry principles for analogous compounds.
Plausible Synthetic Pathway:
A logical approach begins with a readily available starting material, such as methyl 4-formylbenzoate.
-
Oximation: The aldehyde group of methyl 4-formylbenzoate is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent system (e.g., methanol/water). This reaction forms the corresponding oxime, methyl 4-[(hydroxyimino)methyl]benzoate.
-
Hydrolysis & Acidification: The methyl ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide). Subsequent acidification with hydrochloric acid serves two purposes: it protonates the carboxylate to form the carboxylic acid and protonates the aminooxy group to yield the final hydrochloride salt, 4-[(aminooxy)methyl]benzoic acid hydrochloride, which can be purified by recrystallization.
Expected Analytical Characterization:
The structural integrity of the final compound would be confirmed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically two doublets in the 7-8 ppm region), a singlet for the methylene protons (-CH₂-) adjacent to the aminooxy group, and broad, exchangeable signals for the -COOH and -ONH₃⁺ protons.
-
¹³C NMR: The carbon spectrum would confirm the presence of the carboxyl carbon, the aromatic carbons, and the methylene carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic C=C stretching bands for the aromatic ring.[4][5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the parent molecule.[6]
The Engine of Bioconjugation: Oxime Ligation Chemistry
The primary utility of 4-[(aminooxy)methyl]benzoic acid hydrochloride lies in its ability to undergo oxime ligation. This reaction is prized for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions.[2]
Reaction Mechanism and the Role of Catalysis
The formation of an oxime bond is a condensation reaction that can proceed via two pathways.
-
Uncatalyzed Pathway: The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N oxime bond. This process is generally slow at neutral pH.[2]
-
Aniline-Catalyzed Pathway: The reaction rate can be dramatically increased—by up to 400-fold—through the use of a nucleophilic catalyst, most commonly aniline.[2] The catalyst introduces a lower-energy pathway. Aniline first reacts with the carbonyl to form a highly reactive protonated Schiff base (iminium ion). This intermediate is much more electrophilic and susceptible to attack by the aminooxy nucleophile. A subsequent transimination reaction yields the final oxime product and regenerates the aniline catalyst.[2][7]
Materials:
-
IgG antibody to be labeled
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5
-
Sodium periodate (NaIO₄), 100 mM stock in dH₂O
-
Ethylene glycol
-
4-[(aminooxy)methyl]benzoic acid hydrochloride
-
Aniline, 1 M stock in DMSO or water (prepare fresh)
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device
Methodology:
-
Antibody Preparation: Prepare the antibody solution in 1X PBS, typically at a concentration of 3-15 mg/mL (20-100 µM). [8]2. Carbohydrate Oxidation:
-
To your antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of 100 mM NaIO₄ stock solution. [9][8] * Causality: The periodate selectively cleaves the vicinal diols present in the carbohydrate moieties of the antibody, generating reactive aldehyde groups. The acidic pH of 5.5 is optimal for this oxidative cleavage.
-
Incubate for 30 minutes on ice, protected from light. [9]3. Quenching:
-
Add ethylene glycol to a final concentration of 100 mM to quench any remaining sodium periodate. [9][8] * Causality: Ethylene glycol contains a vicinal diol and reacts with excess periodate, preventing non-specific oxidation of the protein itself.
-
Incubate for 10 minutes at room temperature. [9]4. Conjugation Reaction:
-
Add 4-[(aminooxy)methyl]benzoic acid hydrochloride to the oxidized antibody solution. A 50-fold molar excess of the aminooxy reagent over the antibody is a good starting point. [8] * Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM. [2][10] * Causality: Aniline catalyzes the formation of the oxime bond between the newly generated aldehydes on the antibody and the aminooxy group of the linker.
-
-
Incubation: Gently agitate the reaction mixture for 2-4 hours at room temperature, protected from light. [9]6. Purification:
-
Remove the excess unreacted linker and catalyst by size-exclusion chromatography (e.g., a NAP-5 or PD-10 column) or by using an ultrafiltration device with a molecular weight cutoff appropriate for the antibody. [10] * Self-Validation: The purification step is critical. Successful separation validates that the linker is covalently attached to the high-molecular-weight antibody and is not merely co-eluting. The resulting purified conjugate can then be analyzed by SDS-PAGE and mass spectrometry to confirm labeling.
-
Stability, Storage, and Handling
Proper handling is essential for maintaining the reactivity of the reagent.
-
Storage: 4-[(aminooxy)methyl]benzoic acid hydrochloride should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [11]The container should be kept tightly sealed.
-
Stability: The compound is generally stable as a solid. In solution, the aminooxy group can be susceptible to oxidation over long periods. It is advisable to prepare aqueous stock solutions fresh or store them frozen for short periods. The stability of benzoic acid derivatives can be affected by high temperatures and non-neutral pH over time. [12]
Conclusion
4-[(aminooxy)methyl]benzoic acid hydrochloride is a powerful and versatile tool in the chemical biologist's arsenal. Its utility is grounded in the robust and highly selective nature of aniline-catalyzed oxime ligation. By providing a reliable method for linking molecules to carbonyl groups under biocompatible conditions, it enables the precise, site-specific construction of advanced bioconjugates for therapeutic, diagnostic, and basic research applications. Understanding the chemical principles behind its function, as detailed in this guide, empowers the scientist to move beyond rote protocol-following to intelligent and optimized experimental design.
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Methodological & Application
antibody-drug conjugate development with 4-[(aminooxy)methyl]benzoic acid hydrochloride
This Application Note is designed for researchers and drug development professionals focusing on Antibody-Drug Conjugates (ADCs) . It details the utilization of 4-[(aminooxy)methyl]benzoic acid hydrochloride (CAS 20228-85-7 / 178925-25-6) as a high-fidelity heterobifunctional linker for site-selective oxime ligation .[]
Reagent: 4-[(aminooxy)methyl]benzoic acid hydrochloride Methodology: Glycan-Directed Conjugation & Aniline-Catalyzed Oxime Ligation[]
Abstract & Strategic Value
The heterogeneity of first-generation ADCs (e.g., lysine-random conjugation) often results in suboptimal pharmacokinetics and therapeutic indices. 4-[(aminooxy)methyl]benzoic acid hydrochloride offers a robust solution by enabling chemoselective oxime ligation .[] This reagent serves as a critical "bridge," utilizing its carboxylic acid moiety for attachment to cytotoxic payloads (via stable amide bonds) and its aminooxy (
This protocol focuses on the Glycan-Oxidation Strategy , where the antibody’s Fc-region glycans are mildly oxidized to generate aldehydes.[][3] This approach preserves the antigen-binding domain (Fab) and yields ADCs with defined Drug-to-Antibody Ratios (DAR), typically DAR 2 or 4.[]
Chemical Mechanism & Rationale
The core chemistry relies on the condensation of the aminooxy group with an aldehyde or ketone to form an oxime ether (
-
Thermodynamic Stability: Unlike hydrazones (which are susceptible to hydrolytic cleavage in plasma), oxime linkages are hydrolytically stable at physiological pH (7.4), preventing premature drug release.
-
Kinetic Enhancement: The reaction is slow at neutral pH. We utilize nucleophilic catalysis (Aniline or m-Phenylenediamine) to form a highly reactive protonated Schiff base intermediate, accelerating the rate by
fold. -
Reagent Structure-Function:
-
Benzoic Acid Core: Provides a rigid spacer that minimizes aggregation and allows for facile activation (e.g., NHS-ester formation) to couple with amine-containing payloads (e.g., MMAE, DM1).[]
-
Aminooxy Group: The nucleophile that targets the aldehyde "handle" on the antibody.
-
Reaction Scheme
[]Workflow Visualization
The following diagram illustrates the critical path from antibody preparation to the final purified ADC.
Caption: Integrated workflow for glycan-mediated oxime conjugation using 4-[(aminooxy)methyl]benzoic acid.
Detailed Experimental Protocols
Phase 1: Preparation of Aminooxy-Linker-Drug
Note: This phase assumes the user is coupling the benzoic acid linker to an amine-containing payload (e.g., Val-Cit-PABC-MMAE).[]
Materials:
-
4-[(aminooxy)methyl]benzoic acid hydrochloride (CAS 20228-85-7).[][4]
-
Payload (e.g., MMAE with cleavable spacer).[5]
-
HATU, DIPEA, Anhydrous DMF.
Protocol:
-
Activation: Dissolve 4-[(aminooxy)methyl]benzoic acid (1.2 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to generate the activated ester.
-
Critical Insight: The aminooxy group is nucleophilic but less reactive than the aliphatic amine of the payload under these conditions. However, to prevent self-polymerization or side reactions, it is often advisable to use Boc-protected aminooxy reagent (4-[(Boc-aminooxy)methyl]benzoic acid) during this coupling, followed by TFA deprotection.[]
-
-
Coupling: Add the amine-containing payload (1.0 eq) to the mixture. Stir for 2–4 hours.
-
Deprotection (if Boc used): Treat with 20% TFA/DCM for 30 mins, then concentrate.
-
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Lyophilize to obtain the Aminooxy-Linker-Drug .
Phase 2: Antibody Oxidation (Glycan Remodeling)
This step generates the aldehyde handles on the Fc region.
Materials:
-
Monoclonal Antibody (IgG1), conc. 5–10 mg/mL in PBS.
-
Sodium Periodate (
), 100 mM fresh stock in water.[6][7] -
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.
-
Quenching Buffer: 1 M Ethylene Glycol.
-
Desalting Column (e.g., PD-10 or Zeba Spin).[]
Protocol:
-
Buffer Exchange: Exchange antibody into Oxidation Buffer (pH 5.5). Periodate oxidation is most specific for sialic acids/glycans at acidic pH; neutral pH may cause non-specific oxidation of amino acids (Methionine/Tryptophan).
-
Oxidation: Add
to a final concentration of 10 mM . -
Incubation: Incubate on ice (4°C) for 30 minutes in the dark.
-
Control: Do not exceed 30 mins or 10 mM to avoid over-oxidation which can compromise antibody stability.
-
-
Quenching: Add Ethylene Glycol to a final concentration of 100 mM. Incubate for 10 mins at RT.
-
Purification: Immediately desalt into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0). Do not use Tris buffer (primary amines in Tris will compete with the linker).
Phase 3: Aniline-Catalyzed Conjugation
The convergence of the activated antibody and the linker-drug.[]
Materials:
-
Oxidized Antibody (from Phase 2).[7]
-
Aminooxy-Linker-Drug (from Phase 1), dissolved in DMSO (10 mM stock).[]
-
Catalyst: Aniline (pure liquid) or m-Phenylenediamine (mPDA).[]
-
Recommendation: Prepare a 1 M stock of Aniline in Acetate buffer, pH 6.0.
-
Protocol:
-
Reaction Setup: Dilute the Oxidized Antibody to 2–5 mg/mL in Conjugation Buffer (pH 6.0).
-
Catalyst Addition: Add Aniline stock to a final concentration of 100 mM .
-
Why? Aniline forms a Schiff base with the aldehyde, which is more electrophilic than the aldehyde itself, facilitating the attack of the aminooxy group (Transimination).
-
-
Linker Addition: Add the Aminooxy-Linker-Drug at a 10–20 molar excess over the antibody.[] Ensure final DMSO concentration is <10% to prevent precipitation.
-
Incubation: Incubate at 25°C for 12–16 hours (Overnight) with gentle agitation.
-
Purification:
-
Step A (Removal of Small Molecules): Use Tangential Flow Filtration (TFF) or extensive dialysis against PBS (pH 7.4) to remove excess linker, aniline, and DMSO.
-
Step B (Polishing - Optional): Size Exclusion Chromatography (SEC) to remove any aggregates.[]
-
Quality Control & Characterization
| Parameter | Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or LC-MS (Q-TOF) | Target DAR 2.0 ± 0.3 (homogeneity is key). |
| Aggregation | SEC-HPLC | >95% Monomer.[] |
| Free Drug | RP-HPLC | <1% Free drug.[] |
| Antigen Binding | ELISA or SPR (Biacore) |
Troubleshooting Guide
-
Issue: Low Conjugation Yield (Low DAR).
-
Issue: Antibody Precipitation.
-
Issue: Non-Specific Conjugation.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link (Discusses Aniline catalysis mechanism).
-
Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development."[] Bioconjugate Chemistry. Link
-
BenchChem. (2025).[2] "Step-by-Step Guide for Oxime Bond Formation in Antibody-Drug Conjugate (ADC) Synthesis." Link
-
Axup, J. Y., et al. (2012). "Synthesis of site-specific antibody-drug conjugates using unnatural amino acids." Proceedings of the National Academy of Sciences. Link (Demonstrates oxime ligation utility in ADCs).
-
PubChem. "4-[(Aminooxy)methyl]benzoic acid."[11] National Library of Medicine. Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-[(aminooxy)methyl]benzoic acid hydrochloride | 20228-85-7 [sigmaaldrich.com]
- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. mdpi.com [mdpi.com]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. 5'-MMT-Amino Modifier C12 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 11. 4-[(Aminooxy)methyl]benzoic acid | C8H9NO3 | CID 1486286 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-[(aminooxy)methyl]benzoic acid hydrochloride as a bifunctional linker
An In-Depth Technical Guide to 4-[(aminooxy)methyl]benzoic acid hydrochloride as a Bifunctional Linker
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug development, diagnostics, and materials science, the precise and stable connection of distinct molecular entities is paramount. Bifunctional linkers are the molecular architects that enable these connections, forming the critical bridge in complex constructs like antibody-drug conjugates (ADCs), immobilized enzymes, and functionalized surfaces.[1][2] Among these crucial tools, 4-[(aminooxy)methyl]benzoic acid hydrochloride emerges as a particularly versatile and robust linker.
This molecule offers a powerful combination of two orthogonal reactive handles: a nucleophilic aminooxy group and a carboxylic acid on a rigid phenyl backbone. This unique structure allows for the sequential and controlled formation of two highly stable covalent bonds: an oxime and an amide . The aminooxy group facilitates a highly chemoselective "click-like" reaction with aldehydes or ketones, known as oxime ligation.[3][4] Simultaneously, the carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine residues on a protein.
This guide provides a comprehensive overview of the core chemical principles, strategic considerations, and detailed experimental protocols for effectively utilizing 4-[(aminooxy)methyl]benzoic acid hydrochloride in your research.
Core Concepts & Scientific Rationale
The efficacy of 4-[(aminooxy)methyl]benzoic acid as a linker is grounded in the distinct and reliable chemistry of its two functional ends.
The Aminooxy Moiety: The Power of Oxime Ligation
The terminal aminooxy group (-O-NH₂) is the cornerstone of this linker's bioorthogonal reactivity. It reacts with carbonyl compounds (aldehydes or ketones) to form a C=N-O oxime linkage.[5]
-
Mechanism: The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by the dehydration of the resulting intermediate.[5]
-
Stability: The resulting oxime bond is significantly more stable against hydrolysis under physiological conditions than analogous imine or hydrazone linkages.[6][7][8] This exceptional stability is due to the high electronegativity of the oxygen atom, which inductively disfavors the protonation required for the hydrolytic cleavage mechanism.[7]
-
Reaction Kinetics & Catalysis: While the reaction can proceed uncatalyzed, its rate is highly pH-dependent, with optimal rates typically observed in a slightly acidic buffer (pH 4.5–5.5).[5][9] This is a trade-off: the acidic environment protonates the carbonyl, making it more electrophilic, but excessive acidity will protonate the aminooxy group, rendering it non-nucleophilic.[5] For applications requiring physiological pH (6.5-7.4), the reaction can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives.[3][4][10]
The Benzoic Acid Moiety: The Reliability of Amide Coupling
The carboxylic acid (-COOH) at the opposite end of the linker provides a classic and robust handle for coupling to amine-containing molecules.
-
Mechanism: The carboxylic acid is not inherently reactive towards amines. It must first be activated to form a more electrophilic species. The most common method is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted into a more stable NHS-ester.
-
Reaction: This NHS-ester is a prime target for nucleophilic attack by primary amines (-NH₂), resulting in the formation of a highly stable amide bond and the release of the NHS leaving group. This is a cornerstone reaction for labeling the lysine residues of proteins or functionalizing amine-coated surfaces.
Data Presentation & Visualization
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 4-[(aminooxy)methyl]benzoic acid hydrochloride | |
| Molecular Formula | C₈H₁₀ClNO₃ | |
| Molecular Weight | 203.62 g/mol | |
| CAS Number | 20228-85-7 | |
| IUPAC Name | 4-(aminooxymethyl)benzoic acid | [12] |
Diagrams of Core Chemistries
Caption: Molecular structure and key reactive functionalities.
Caption: Reaction scheme for oxime ligation.
Caption: Reaction scheme for amide bond formation.
Experimental Protocols & Methodologies
Protocol 1: General Considerations & Reagent Preparation
-
Handling & Storage: 4-[(aminooxy)methyl]benzoic acid hydrochloride is a stable solid. Store desiccated at 2-8°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Stock Solution: Prepare a stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO, DMF, or water. The hydrochloride salt enhances aqueous solubility. If using an organic solvent, be mindful of its compatibility with your biological molecules.
-
Buffer Selection:
-
For Oxime Ligation: Use a sodium acetate or MES buffer for reactions at pH 4.5-5.5. For reactions at physiological pH, use a phosphate buffer (e.g., PBS) at pH 6.5-7.4.
-
For Amide Coupling: Use a non-amine-containing buffer such as MES or HEPES at pH 6.0-7.5. Avoid buffers with primary amines (like Tris), as they will compete with the target molecule for reaction with the activated linker.
-
Protocol 2: Two-Step Conjugation of a Protein to an Aldehyde-Modified Surface
This protocol describes activating the linker's carboxylic acid to react with a protein first, followed by immobilization onto a surface via oxime ligation.
Workflow:
Caption: Workflow for protein immobilization.
Step 1: Conjugation of Linker to Protein (Amide Bond Formation)
-
Protein Preparation: Prepare the protein (e.g., an antibody) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 100 mM solution of EDC in cold, deionized water.
-
Prepare a 100 mM solution of Sulfo-NHS in cold, deionized water.
-
-
Activation of Linker: In a separate tube, add a 20- to 50-fold molar excess of the linker to the protein. Add an equivalent molar amount of freshly prepared EDC and Sulfo-NHS. For example, for every 1 mole of linker, add 1 mole of EDC and 1 mole of Sulfo-NHS.
-
Incubation: Gently mix and incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add the activated linker solution directly to the protein solution.
-
Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): Quench any remaining activated linker by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess linker and reaction byproducts by buffer exchange into an appropriate buffer for the next step (e.g., Sodium Acetate, pH 5.0) using a desalting column (e.g., Zeba™ Spin) or dialysis.
Step 2: Immobilization of Protein-Linker Conjugate (Oxime Ligation)
-
Surface Preparation: Use a commercially available aldehyde-activated surface (e.g., glass slide, microplate, or resin) or prepare one using established methods.
-
Immobilization Reaction: Add the purified protein-linker conjugate solution to the aldehyde-activated surface.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C. For sensitive proteins or slow reactions, incubation can be extended. If the reaction is performed at neutral pH, consider adding 10-100 mM aniline as a catalyst to accelerate the reaction.[13]
-
Washing: Vigorously wash the surface with a buffer containing a mild detergent (e.g., PBSTween® 20) to remove any non-covalently bound protein.
-
Blocking: Block any remaining reactive aldehyde groups on the surface by incubating with a solution of a small aminooxy-containing molecule or a protein solution like BSA. This prevents non-specific binding in subsequent assays.
Protocol 3: Synthesis of a Mock Antibody-Drug Conjugate (ADC)
This protocol demonstrates the reverse strategy: first reacting the linker's aminooxy group with an aldehyde-bearing payload, then conjugating the complex to an antibody via its lysine residues.
Step 1: Conjugation of Linker to Aldehyde-Payload (Oxime Bond Formation)
-
Reagent Preparation: Dissolve the aldehyde-containing payload and a 1.5-fold molar excess of the 4-[(aminooxy)methyl]benzoic acid linker in a suitable buffer (e.g., 100 mM Sodium Acetate, pH 5.0).
-
Reaction: Incubate the mixture at room temperature for 2-16 hours.[13] Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Purification: Once the reaction is complete, purify the linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials. Lyophilize the purified product.
Step 2: Conjugation of Linker-Payload to an Antibody (Amide Bond Formation)
-
Reagent Preparation: Dissolve the purified linker-payload in DMSO to create a concentrated stock solution.
-
Antibody Preparation: Prepare the antibody at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Activation & Conjugation:
-
In a separate tube, dissolve a 10-fold molar excess (relative to the antibody) of the linker-payload conjugate in the reaction buffer.
-
Add a 10-fold molar excess of freshly prepared EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the activated linker-payload solution to the antibody solution.
-
-
Reaction: Incubate for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the final ADC from excess reagents using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using methods such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Amide Coupling Efficiency | - Inactive EDC/Sulfo-NHS (hydrolyzed).- Competing primary amines in the buffer (e.g., Tris).- pH is too low (protonated amine on biomolecule). | - Prepare EDC/Sulfo-NHS solutions fresh, immediately before use.- Use an amine-free buffer like MES or HEPES.- Ensure reaction pH is between 6.0 and 7.5. |
| Low Oxime Ligation Efficiency | - Sub-optimal pH for the reaction.- Low concentration of reactants.- Steric hindrance around the carbonyl group. | - Adjust pH to 4.5-5.5 if biomolecules are stable. If not, add an aniline catalyst at pH 6.5-7.4.[13]- Increase the concentration of the aminooxy-linker.- Increase reaction time and/or temperature (e.g., 37°C). |
| Precipitation of Protein during Conjugation | - High concentration of organic solvent (DMSO/DMF) from linker stock.- Change in protein pI after modification leads to aggregation. | - Keep the final concentration of organic solvent below 5-10% (v/v).- Perform a small-scale pilot reaction to determine optimal conjugation conditions.- Screen different buffers and pH values. |
| Non-Specific Binding to Surface | - Incomplete blocking of the surface after immobilization.- Hydrophobic interactions. | - Ensure the blocking step is thorough. Use a high concentration of a blocking agent (e.g., BSA, casein).- Include a mild detergent (e.g., Tween® 20) in all washing steps. |
References
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350.
- BenchChem. (2025).
- Kalia, J., & Raines, R. T. (2011). Hydrolytic Stability of Hydrazones and Oximes.
- AxisPharm. (2024).
- Raines Lab. (n.d.). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. University of Wisconsin-Madison.
- BenchChem. (2025). An In-depth Technical Guide to Bis-aminooxy-PEG2 Linkers. BenchChem.
- Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development.
- Verma, A., et al. (2012).
- Hoffman, R. L., et al. (1999). Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto.
- Strop, P. (2014).
- CymitQuimica. (n.d.). Benzoic acid, 4-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1). CymitQuimica.
- Liu, W., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(29), 17681-17685.
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Muttenthaler Lab. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar - University of Vienna.
- BenchChem. (2025). The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. BenchChem.
- MilliporeSigma. (n.d.). 4-(Aminomethyl)benzoic acid 97. MilliporeSigma.
- Dirksen, A., & Dawson, P. E. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.
- ChemicalBook. (n.d.). Description, Synthesis and Function of 4-(aminomethyl) benzoic acid. ChemicalBook.
- Kratz, F., et al. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Journal of Controlled Release, 134(2), 78-86.
- CD Biosynsis. (n.d.). Bifunctional linkers. CD Biosynsis.
- Sigma-Aldrich. (n.d.). 4-[(aminooxy)methyl]benzoic acid hydrochloride. Sigma-Aldrich.
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- Salo, H., et al. (2001). Use of an aminooxy linker for the functionalization of oligodeoxyribonucleotides.
- PubChem. (n.d.). 4-[(Aminooxy)methyl]benzoic acid.
- DeForest, C. A., et al. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid.
- ResearchGate. (2024). Polyethylene Film Surface Modification via Benzoic Acid Grafting.
- MedChemExpress. (n.d.). Aminooxy-PEG3-C2-thiol hydrochloride. MedChemExpress.
- Biologix Group. (2021).
- Grandjean, C., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
- MDPI. (2023). Surface Modification of Cellulose Nanocrystals (CNCs)
- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
Sources
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- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]
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Application Note: Robust Surface Immobilization via Oxime Ligation using 4-[(aminooxy)methyl]benzoic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chemoselective Ligation in Surface Science
In the realms of biosensor development, drug discovery, and advanced diagnostics, the precise and stable immobilization of biomolecules onto a solid support is paramount. The chosen chemical linkage dictates the functionality, stability, and reliability of the final device or assay. Among the arsenal of bioconjugation techniques, oxime ligation has emerged as a superior "click chemistry" method due to its high efficiency, specificity, and the exceptional stability of the resulting oxime bond under physiological conditions.[1][2]
This application note provides a comprehensive guide to leveraging 4-[(aminooxy)methyl]benzoic acid hydrochloride as a bifunctional linker for surface immobilization. This strategy hinges on the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a covalent oxime linkage.[1][3] This reaction is highly chemoselective, proceeding smoothly in aqueous environments and producing only water as a byproduct, making it ideal for sensitive biological applications.[1][4]
We will explore the underlying chemical principles, provide detailed, field-proven protocols for surface functionalization and biomolecule immobilization, and discuss methods for characterization and validation.
Part 1: The Chemistry of Oxime Ligation
The core of this immobilization strategy is the formation of an oxime bond. This reaction occurs between an aminooxy group (-O-NH₂) and an aldehyde (-CHO) or ketone (-C=O). The reaction is efficient and can be accelerated under slightly acidic conditions (pH 4-6) or through the use of catalysts like aniline.[1]
The resulting oxime linkage is significantly more stable than analogous imine (Schiff base) bonds, particularly against hydrolysis at neutral pH, which is a critical advantage for creating robust and long-lasting functional surfaces for biological assays.[1][4]
The bifunctional nature of 4-[(aminooxy)methyl]benzoic acid hydrochloride is key to its utility. The aminooxy group serves as the reactive handle for oxime ligation, while the carboxylic acid on the benzoic ring provides a versatile anchor point for covalent attachment to a primary amine-functionalized surface.
Caption: Overall workflow for surface immobilization.
Part 3: Detailed Experimental Protocols
These protocols are designed for glass or silicon dioxide-based substrates, which are common in microarrays and biosensing. [5][6]
Protocol 1: Preparation of Aminooxy-Functionalized Glass Slides
This protocol details the creation of a reactive surface ready for the immobilization of aldehyde- or ketone-containing molecules.
A. Materials Required:
-
Glass microscope slides or silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (CAUTION: Extremely corrosive!)
-
Anhydrous Toluene
-
3-Aminopropyltriethoxysilane (APTES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
4-[(aminooxy)methyl]benzoic acid hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Deionized (DI) water, Ethanol
B. Step-by-Step Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse glass slides in Piranha solution for 30-60 minutes at room temperature. (CAUTION: Handle with extreme care in a fume hood. Always add acid to peroxide slowly).
-
Rinse the slides extensively with DI water.
-
Dry the slides under a stream of nitrogen and then bake at 110°C for 30 minutes to remove residual water. [5]This step is critical for ensuring a uniform layer of surface hydroxyl groups, which are necessary for efficient silanization. [6]
-
-
Amine Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dried slides in the APTES solution for 1 hour at room temperature with gentle agitation. [5]This process forms a self-assembled monolayer (SAM) with outward-facing primary amine groups. [7] * Rinse the slides sequentially with toluene, ethanol, and DI water.
-
Cure the slides by baking at 110°C for 1 hour to promote covalent siloxane bond formation and stabilize the amine layer.
-
-
Linker Immobilization (Creating the Aminooxy Surface):
-
Prepare a solution of 100 mM NHS and 400 mM EDC in anhydrous DMF.
-
Separately, prepare a 50 mM solution of 4-[(aminooxy)methyl]benzoic acid hydrochloride in anhydrous DMF.
-
Activate the linker by mixing the two solutions in a 1:1 ratio and incubating for 15 minutes at room temperature. This reaction forms an NHS-ester from the linker's carboxylic acid, making it highly reactive towards primary amines.
-
Immerse the amine-silanized slides in the activated linker solution for 2-4 hours at room temperature with gentle agitation.
-
Rinse the slides thoroughly with DMF, followed by ethanol and DI water.
-
Dry the slides under a nitrogen stream. They are now functionalized with aminooxy groups and ready for use.
-
Protocol 2: Immobilization of an Aldehyde-Tagged Molecule
This protocol describes the final step of covalently attaching your target molecule.
A. Materials Required:
-
Aminooxy-functionalized slides (from Protocol 1)
-
Aldehyde- or ketone-tagged molecule (e.g., protein, peptide, oligosaccharide)
-
Immobilization Buffer: 100 mM Sodium Acetate, pH 4.5
-
Blocking Buffer: 50 mM Ethanolamine or a suitable protein-based blocker (e.g., BSA) in PBS, pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
B. Step-by-Step Procedure:
-
Molecule Preparation:
-
Dissolve the aldehyde-tagged molecule in the Immobilization Buffer to the desired concentration (typically 0.1 - 1.0 mg/mL). The acidic pH of this buffer is optimal for catalyzing the oxime ligation. [1]
-
-
Immobilization Reaction:
-
Spot the molecule solution onto the aminooxy-functionalized surface (for microarrays) or immerse the entire slide in the solution (for uniform coating).
-
Incubate in a humidified chamber for 2-12 hours at room temperature, or overnight at 4°C. Reaction time may need optimization depending on the molecule.
-
-
Blocking:
-
After incubation, wash the slides briefly with the Immobilization Buffer.
-
Immerse the slides in the Blocking Buffer for 30-60 minutes at room temperature. This step is crucial to quench any unreacted aminooxy groups on the surface, thereby minimizing non-specific binding in subsequent assays. [8]
-
-
Final Washes:
-
Wash the slides three times with PBST for 5 minutes each with agitation.
-
Rinse with DI water and dry under a nitrogen stream.
-
The slides are now ready for experimental use. Store at 4°C in a dry, dark environment.
-
Part 4: Characterization and Quantitative Analysis
Validating each step of the surface modification is essential for reproducible results.
| Modification Step | Characterization Technique | Expected Outcome |
| Amine Silanization | Contact Angle Goniometry | Decrease in water contact angle compared to cleaned glass. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s peak, confirming nitrogen presence. | |
| Linker Immobilization | X-ray Photoelectron Spectroscopy (XPS) | Further change in N1s and C1s spectra. |
| Molecule Immobilization | Fluorescence Microscopy | If using a fluorescently-labeled molecule, a strong signal should be observed. |
| Atomic Force Microscopy (AFM) | Increase in surface roughness and topographical changes. [7] | |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding, allowing for kinetic analysis. [9] |
Part 5: Key Applications
The robustness and specificity of this immobilization chemistry make it suitable for a wide range of demanding applications:
-
Biosensors: Covalently attaching antibodies, enzymes, or nucleic acid probes to transducer surfaces for stable and repeatable sensing. [6][10]* Oligosaccharide Microarrays: Directly immobilizing native sugars via their reducing-end aldehydes to study carbohydrate-protein interactions. [11]* Cell Patterning: Creating defined regions for cell attachment by immobilizing cell-adhesive peptides (e.g., RGD) in specific patterns. [3]* Drug Discovery: Tethering small molecule aldehydes or ketones to screen for interactions with target proteins in a high-throughput format. [2][12]
References
-
An Interfacial Oxime Reaction To Immobilize Ligands and Cells in Patterns and Gradients to Photoactive Surfaces. Langmuir - ACS Publications. [Link]
-
The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]
-
Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. ResearchGate. [Link]
-
Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. PMC. [Link]
-
Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors. PMC. [Link]
-
Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. ACS Publications. [Link]
-
Oligosaccharide microarrays fabricated on aminooxyacetyl functionalized glass surface for characterization of carbohydrate–pro. Institute for Environmental Genomics. [Link]
-
Surface Modification Chemistries of Materials Used in Diagnostic Platforms with Biomolecules. ResearchGate. [Link]
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules. [Link]
-
Design and Optimization of a Biosensor Surface Functionalization to Effectively Capture Urinary Extracellular Vesicles. PMC. [Link]
-
Designed affinity surfaces for biomolecule immobilisation and biosensor construction. Cranfield University. [Link]
-
Schematic representation of (A) oxime ligation reaction between an... ResearchGate. [Link]
-
Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC. [Link]
-
Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. MDPI. [Link]
-
A Facile Surface Modification Strategy for Antibody Immobilization on 3D-Printed Surfaces. Biosensors. [Link]
-
4-[(Aminooxy)methyl]benzoic acid | C8H9NO3. PubChem. [Link]
- Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- Preparation method of 4-aminomethylbenzoic acid.
-
4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. PubMed. [Link]
-
Recent Advances in Functionalization Strategies for Biosensor Interfaces, Especially the Emerging Electro-Click: A Review. Semantic Scholar. [Link]
-
A Review on Functionalized Gold Nanoparticles for Biosensing Applications. SpringerLink. [Link]
-
4-(Aminomethyl)Benzoic Acid | C8H9NO2. PubChem. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Optimization of a Biosensor Surface Functionalization to Effectively Capture Urinary Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. unilim.fr [unilim.fr]
- 10. science24.com [science24.com]
- 11. 129.15.40.254 [129.15.40.254]
- 12. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Chemoselective Peptide Modification via Oxime Ligation with 4-[(aminooxy)methyl]benzoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, chemical biology, and bioconjugate development.
Abstract: This document provides a detailed technical guide on the use of 4-[(aminooxy)methyl]benzoic acid hydrochloride for the synthesis of well-defined peptide conjugates. Oxime ligation stands out as a robust and highly chemoselective method for covalently linking biomolecules under mild conditions.[1][2] This bifunctional reagent serves as an efficient linker, enabling a two-stage strategy: first, the stable incorporation of an aminooxy handle onto a peptide via standard amide bond formation, followed by the specific reaction of this handle with an aldehyde or ketone moiety on a second molecule of interest. We present the underlying chemical principles, detailed step-by-step protocols for both peptide functionalization and subsequent oxime ligation, and expert insights into reaction optimization and troubleshooting.
The Principle of Oxime Ligation: A Chemoselective Tool
Chemoselective ligation techniques are foundational to modern chemical biology, allowing for the precise covalent assembly of complex macromolecules from unprotected fragments.[3][4][5] Among these, oxime ligation—the reaction between an aminooxy group and a carbonyl (aldehyde or ketone)—is particularly advantageous due to its high specificity and the exceptional stability of the resulting oxime bond under physiological conditions.[6]
The reaction proceeds efficiently in aqueous solutions, typically under mildly acidic conditions (pH 4-5), which serve to activate the carbonyl group toward nucleophilic attack by the aminooxy moiety.[2] A key advancement in this chemistry is the use of nucleophilic catalysts, such as aniline, which significantly accelerate the reaction rate and permit the ligation to occur at neutral pH, a critical feature for pH-sensitive proteins and in vivo applications.[1][6]
Mechanism of Aniline-Catalyzed Oxime Ligation:
-
Schiff Base Formation: Aniline rapidly and reversibly reacts with the aldehyde/ketone to form a protonated Schiff base. This intermediate is significantly more electrophilic than the starting carbonyl.
-
Nucleophilic Attack: The aminooxy group attacks the highly reactive Schiff base intermediate.
-
Oxime Formation: The intermediate collapses, releasing the aniline catalyst and forming the stable oxime bond.
4-[(aminooxy)methyl]benzoic acid hydrochloride is a strategically designed bifunctional linker that leverages this chemistry. Its carboxylic acid function allows for straightforward attachment to a peptide's N-terminal amine or the side chain of an amino acid like lysine using well-established peptide coupling chemistry. The aminooxy group, being unreactive during amide bond formation, remains available for a subsequent, highly selective ligation event.
Figure 1. General schematic of oxime ligation.
Protocol I: On-Resin Functionalization of Peptides
This protocol details the incorporation of the 4-[(aminooxy)methyl]benzoic acid linker onto a peptide while it is still attached to the solid-phase resin. This is the most common and efficient method for creating the aminooxy-functionalized peptide precursor.
Materials:
-
Peptide-on-resin (with a free N-terminal amine)
-
4-[(aminooxy)methyl]benzoic acid hydrochloride
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)[7]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Qualitative Test: Kaiser test kit or equivalent for detecting free primary amines.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform a Kaiser test on a small sample of beads to confirm the presence of the free N-terminal amine (blue color).
-
Activation Solution Preparation: In a separate vial, dissolve 4-[(aminooxy)methyl]benzoic acid hydrochloride (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the carboxylic acid. The solution may turn slightly yellow.
-
Scientist's Note: Using a slight excess of the acid and coupling reagent ensures the reaction drives to completion. The amount of base is critical; it must neutralize both the hydrochloride salt of the reagent and the carboxylic acid during activation.
-
-
Coupling Reaction: Drain the DMF from the swelled resin. Immediately add the prepared activation solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the reaction can be allowed to proceed longer or be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Cleavage and Deprotection: The newly functionalized peptide can be cleaved from the resin and have its side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8]
-
Purification: The crude aminooxy-peptide should be purified by reverse-phase HPLC (RP-HPLC) to ensure high purity before the subsequent ligation step. Confirm the mass of the purified product by mass spectrometry.
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical ligation - Wikipedia [en.wikipedia.org]
- 4. Expanding the scope of chemoselective peptide ligations in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective ligation and modification strategies for peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Protein Labeling with 4-[(Aminooxy)methyl]benzoic Acid Hydrochloride
Introduction & Principle
This technical guide details the protocol for conjugating 4-[(aminooxy)methyl]benzoic acid hydrochloride to proteins. This compound serves as a high-fidelity heterobifunctional linker . The aminooxy moiety (
Unlike maleimide-thiol or NHS-amine chemistries, aminooxy conjugation is bioorthogonal to naturally occurring amino acids, provided the protein has been functionalized with a carbonyl group (e.g., via glycan oxidation).
Mechanism of Action: Oxime Ligation
The reaction proceeds via the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of the protein. This reversible process is driven to completion by dehydration, forming a thermodynamically stable oxime linkage (
Key Advantages:
-
Stability: Oximes are significantly more stable in plasma than hydrazones (
). -
Selectivity: The reaction occurs only at the aldehyde/ketone site, avoiding non-specific lysine modification.
-
Catalysis: While slow at neutral pH, the reaction kinetics are enhanced 10-100x by nucleophilic catalysts like aniline , allowing efficient labeling at physiological pH (6.5–7.0) to preserve protein structure.
Visual Workflow & Mechanism
The following diagram illustrates the complete workflow, from the generation of reactive aldehydes on a glycoprotein to the final stable conjugate.
Caption: Figure 1.[3][4][5][6][7][8][9] Step-wise mechanism of aniline-catalyzed oxime ligation targeting glycoprotein aldehydes.
Materials & Reagents
Reagent Preparation Table
| Component | Stock Concentration | Solvent | Storage | Notes |
| 4-[(Aminooxy)methyl]benzoic acid HCl | 50 mM | Dry DMSO or DMF | -20°C (Desiccated) | Hygroscopic. Weigh rapidly. |
| Sodium Periodate (NaIO₄) | 100 mM | ddH₂O | Freshly Prepared | Light sensitive. Do not store. |
| Aniline | 1.0 M | ddH₂O | 4°C (Dark) | Distill if oxidized (brown). Adjust pH to 6.5 with HCl. |
| Oxidation Buffer | 100 mM NaOAc, 150 mM NaCl | ddH₂O | 4°C | Adjust to pH 5.5 . |
| Coupling Buffer | 100 mM NaPhosphate, 150 mM NaCl | ddH₂O | RT | Adjust to pH 6.7 . |
Experimental Protocols
Protocol A: Generation of Reactive Aldehydes (Glycan Oxidation)
Target: Glycoproteins (e.g., mAbs) with sialic acid residues. Goal: Selectively oxidize sialic acids to aldehydes without damaging the protein backbone.
-
Buffer Exchange: Equilibrate the protein (1–5 mg/mL) into Oxidation Buffer (pH 5.5) using a desalting column (e.g., Zeba Spin) or dialysis. Avoid amine-containing buffers (Tris) as they can interfere.
-
Oxidation: Add Sodium Periodate stock to a final concentration of 1 mM .
-
Expert Insight: High concentrations (>10 mM) risk oxidizing Methionine or Tryptophan residues. 1 mM at 4°C is specific for sialic acids.
-
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Quenching: Add glycerol (final 5%) or ethylene glycol to quench unreacted periodate. Incubate for 5 minutes.
-
Purification (Critical): Immediately remove periodate and quenchers via desalting column equilibrated in Coupling Buffer (pH 6.7) . Residual periodate will oxidize the aminooxy reagent.
Protocol B: Aniline-Catalyzed Conjugation
Goal: Covalent attachment of 4-[(aminooxy)methyl]benzoic acid.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Incubation: Vortex gently. Incubate at Room Temperature (22°C) for 4–16 hours .
-
Note: Without aniline, this reaction requires pH 4.5 and 24+ hours. With aniline, pH 6.7 is viable, protecting protein tertiary structure.
-
-
Cleanup: Remove excess reagent and catalyst using a centrifugal filter (Amicon Ultra, 10k or 30k MWCO) or Size Exclusion Chromatography (SEC). Perform at least 3 wash steps with PBS (pH 7.4).
Protocol C: Quality Control (QC)
| Method | Expected Result | Validation Metric |
| LC-MS (Intact Mass) | Mass shift of +149.15 Da per label attached. | |
| UV-Vis Spectroscopy | Increased absorbance at 230–260 nm (Benzoic acid signature). | Ratio |
| Western Blot | If biotinylated downstream: Strong signal with Streptavidin-HRP. | Band migration shift (slight) or specific detection. |
Troubleshooting & Optimization
Problem: Low Degree of Labeling (DOL)
-
Cause 1: Insufficient Oxidation. Sialic acid content varies by protein.
-
Solution: Verify aldehyde generation using a hydrazide-fluorophore test before the main reaction.
-
-
Cause 2: pH Mismatch.
-
Solution: Oxime formation is acid-catalyzed. If using aniline at pH 6.7 fails, lower pH to 6.0, but monitor protein precipitation.
-
-
Cause 3: Reagent Hydrolysis.
-
Solution: The aminooxy group can degrade. Use fresh stocks. Ensure the HCl salt is stored dry.
-
Problem: Protein Precipitation
-
Cause: Over-modification alters surface charge (isoelectric point shift).
-
Solution: Reduce reagent excess from 50x to 10x. Reduce Aniline concentration to 10 mM.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[8]
-
Zeng, Y., et al. (2009). "High-efficiency labeling of glycoproteins on living cells." Nature Methods, 6(3), 207–209.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.
-
Agard, N. J., & Prescher, J. A. (2009). "Labeling strategies for protein engineering." Current Opinion in Chemical Biology.
Sources
- 1. biotium.com [biotium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Oxime Ligation Optimization
Status: Online | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting & Optimizing Oxime Ligation Kinetics and Stability
Welcome to the Advanced Applications Portal.
You are likely here because your bioconjugation is proceeding too slowly, your protein is precipitating, or your oxime linkage is hydrolyzing during purification. Oxime ligation—the condensation of an aminooxy group with a carbonyl (aldehyde or ketone)—is a robust bioorthogonal reaction, but it is not "mix and pray." It requires precise tuning of pH, concentration, and catalysis.
Below are the three core Knowledge Base (KB) modules designed to resolve your specific experimental bottlenecks.
KB-001: Kinetic Optimization (The "Need for Speed")
The Problem: The reaction rate constant (
The Solution: Nucleophilic Catalysis.[1][2][3][4] Do not rely on acid catalysis alone. At pH 4.5, protonation activates the carbonyl, but at pH 7.0, you must use an aniline-derivative catalyst. These catalysts form a highly reactive protonated Schiff base intermediate that is more susceptible to nucleophilic attack by the aminooxy group than the original carbonyl.
Catalyst Selection Guide
Use this table to select the correct catalyst for your pH constraints.
| Catalyst | Recommended pH | Concentration | Pros | Cons |
| Aniline | 4.5 – 5.0 | 10 – 100 mM | The "Gold Standard" (Dirksen & Dawson, 2008). Cheap, well-characterized. | Toxic; slow at pH 7.0; low water solubility limits max concentration. |
| p-Phenylenediamine (pPDA) | 6.0 – 7.0 | 1 – 10 mM | Superior Kinetics. Up to 120x faster than uncatalyzed; 19x faster than aniline at pH 7 (Rashidian et al., 2013). | Oxidatively unstable (turns dark over time); potential for side reactions if not purified quickly. |
| m-Phenylenediamine (mPDA) | 5.0 – 7.0 | 10 – 50 mM | High solubility allows high loading. Good compromise between speed and stability. | Slower than pPDA at equivalent low concentrations. |
Mechanism of Action
Understanding the cycle is crucial for troubleshooting. If your catalyst is "dead," it may be due to pH mismatch preventing the Schiff base formation.
Figure 1: The Nucleophilic Catalysis Cycle. The catalyst (aniline/pPDA) acts as a nucleophilic shuttle, converting the sluggish carbonyl into a reactive Schiff base intermediate.
KB-002: Stability & Equilibrium (The "Hydrolysis Trap")
The Problem: You observe product formation by LC-MS, but the peak diminishes over time or disappears after purification.
Root Cause: Oxime formation is reversible.[5] While oximes are thermodynamically stable (
Critical Insights (Kalia & Raines, 2008):
-
Oxime vs. Hydrazone: Oximes are
more stable than hydrazones.[6] Always prefer aminooxy linkers over hydrazide linkers for long-term stability. -
The pH Paradox:
-
pH 4.5: Maximizes formation rate (acid catalysis) but also accelerates hydrolysis.
-
pH 7.0: Slow formation (requires pPDA catalyst) but negligible hydrolysis.
-
-
Ketone vs. Aldehyde: Ketone-oximes are more stable against hydrolysis than aldehyde-oximes due to sterics and electronics, but they form much slower.
Troubleshooting Decision:
-
If product is disappearing: Shift your final buffer to pH 7.0–7.5 immediately after the reaction.
-
If using Aldehydes: Store samples frozen; avoid acidic buffers for storage.
KB-003: Troubleshooting Decision Tree
Symptom: "My reaction failed." Follow this logic flow to identify the specific failure point.
Figure 2: Diagnostic workflow for common oxime ligation failures.
Standard Operating Procedure (SOP): Optimized Protein-Peptide Oxime Ligation
Context: This protocol is optimized for conjugating a small aminooxy-peptide to an aldehyde-functionalized protein.
Reagents:
-
Buffer A (Reaction): 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5.
-
Buffer B (Storage): PBS (Phosphate Buffered Saline), pH 7.4.
-
Catalyst Stock: 1 M Aniline (in water, adjust pH to 4.5) OR 100 mM pPDA (freshly prepared in water).
Protocol Steps:
-
Reactant Prep:
-
Dissolve Protein (Aldehyde) in Buffer A at 50–100 µM. Note: High concentration drives kinetics.
-
Dissolve Peptide (Aminooxy) in water or DMSO (if hydrophobic).
-
-
Mixing:
-
Add Peptide to Protein solution (Ratio: 5–10 equivalents of peptide per aldehyde).
-
CRITICAL: Add Catalyst.
-
Option A (Robust): Add Aniline to final concentration of 100 mM.[5]
-
Option B (Fast/Neutral): Add pPDA to final concentration of 10 mM.
-
-
-
Incubation:
-
Incubate at 25°C for 4–16 hours.
-
Pro Tip: If the protein is stable, freezing the reaction at -20°C can actually accelerate the rate due to concentration effects in the liquid micropockets of the ice matrix (Agten et al., 2016).
-
-
Quenching & Purification:
-
Buffer exchange immediately into Buffer B (PBS, pH 7.4) using a spin column (e.g., Zeba Spin) or dialysis. This removes the catalyst and excess peptide while stabilizing the oxime bond.
-
Do not store the product in the acidic reaction buffer.
-
References
-
Dirksen, A., & Dawson, P. E. (2008).[7] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[7] Link
-
Kalia, J., & Raines, R. T. (2008).[4][8] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[8] Link
-
Rashidian, M., et al. (2013).[9][10] A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[9][11][12] Bioconjugate Chemistry, 24(7), 1277–1294. Link
-
Crisalli, P., & Kool, E. T. (2013).[13] Water-soluble organocatalysts for hydrazone and oxime formation.[4][9] The Journal of Organic Chemistry, 78(3), 1184–1189. Link
-
Agten, S. M., et al. (2016).[2] Oxime ligation by freezing.[14] Journal of the American Chemical Society, 138(5), 1414–1417. Link
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
stability issues with 4-[(aminooxy)methyl]benzoic acid hydrochloride conjugates
The following guide serves as a specialized Technical Support Center for researchers working with 4-[(aminooxy)methyl]benzoic acid hydrochloride (CAS: 20228-85-7). It is designed to troubleshoot stability issues, optimize conjugation efficiency, and ensure the long-term integrity of oxime-linked constructs.
Status: SYSTEM ACTIVE Ticket Focus: Stability, Hydrolysis, and Reaction Optimization Operator: Senior Application Scientist
Module 1: Reagent Integrity & Pre-Conjugation Stability
User Query: "My conjugation yields are inconsistent even with fresh buffer. Is the starting material unstable?"
Root Cause Analysis
The hydrochloride salt of 4-[(aminooxy)methyl]benzoic acid is hygroscopic and prone to oxidative degradation if mishandled. The aminooxy group (
Troubleshooting Protocol: Reagent Validation
Before starting any conjugation, validate your material using this self-checking workflow:
-
Visual Inspection:
-
Pass: White to off-white crystalline solid.[1]
-
Fail: Yellow/orange discoloration (indicates oxidation) or clumping (indicates moisture absorption).
-
-
Solubility Test:
-
Dissolve 1 mg in 100 µL water or DMSO.
-
Pass: Clear, colorless solution.
-
Fail: Turbidity or particulates suggests polymerization or hydrolysis of the salt form.
-
-
Storage Correction:
-
Strict Requirement: Store at -20°C under argon/nitrogen.
-
Desiccation: Always equilibrate the vial to room temperature before opening to prevent condensation, which accelerates HCl salt dissociation and subsequent oxidation.
-
Module 2: Conjugation Reaction Stability (The Process)
User Query: "I am seeing low conversion rates. Is the oxime bond not forming, or is it falling apart?"
Mechanism & Causality
The formation of the oxime bond is a reversible equilibrium.[2] While the equilibrium constant (
-
The Stability Trap: At low pH (<4), the reaction is fast but the product (oxime) is prone to hydrolysis. At high pH (>7), the aminooxy group is unprotonated (nucleophilic), but the aldehyde/ketone electrophile is less activated, slowing the rate significantly.
-
The Benzylic Factor: The benzylic ether linkage in this specific compound adds a layer of steric freedom but generally does not destabilize the conjugate unless subjected to strong reducing conditions (e.g., hydrogenolysis).
Protocol: Aniline-Catalyzed Ligation
To stabilize the transition state and accelerate the reaction at a safe pH (6.0–6.5), you must use a nucleophilic catalyst.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM Sodium Phosphate or Citrate buffer, pH 6.0.
-
Catalyst Addition: Add Aniline (or p-phenylenediamine for faster kinetics) to a final concentration of 10–100 mM.
-
Why? Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which the aminooxy group attacks more rapidly than the free aldehyde.
-
-
Reagent Mixing:
-
Target Biomolecule (Aldehyde/Ketone): 10–50 µM.
-
4-[(aminooxy)methyl]benzoic acid (Linker): 5–10 equivalents.
-
-
Incubation: 2–4 hours at 25°C.
-
Quenching/Purification: Remove excess aniline via desalting columns immediately, as prolonged exposure can lead to side reactions.
Visualization: Catalytic Pathway & Troubleshooting
Caption: Figure 1. The aniline-catalyzed transimination pathway. Aniline activates the carbonyl, allowing the aminooxy linker to displace it rapidly, forming the stable conjugate while bypassing the slow direct attack.
Module 3: Post-Conjugation Stability (The Output)
User Query: "My conjugate degrades during storage. I see free linker appearing on LC-MS."
Stability Profile & Data
The oxime bond formed by 4-[(aminooxy)methyl]benzoic acid is thermodynamically stable but kinetically susceptible to acid-catalyzed hydrolysis and "exchange" reactions.
Quantitative Stability Data (Approximate Half-lives at 25°C):
| pH Condition | Stability Status | Estimated Half-Life ( | Recommendation |
| pH < 2.0 | Unstable | Hours | Avoid. Do not use TFA for HPLC if possible; use Formic Acid. |
| pH 4.5 - 5.0 | Moderate | Days/Weeks | Acceptable for short-term processing. |
| pH 7.0 - 7.5 | Stable | > 6 Months | Optimal Storage. Store frozen at -80°C. |
| pH > 9.0 | Stable | Months | Good, but risks base-catalyzed degradation of protein payloads. |
Critical Failure Mode: Aldehyde/Ketone Exchange
If your storage buffer contains trace ketones (e.g., acetone from glassware washing) or aldehydes (e.g., reducing sugars), the oxime can "swap" partners over time.
-
The Fix: Ensure all buffers are freshly prepared in high-quality water (Milli-Q). Never use acetone to clean glassware intended for oxime conjugate storage.
Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) for LC-MS analysis of these conjugates? A: Use caution. While oximes are more stable than hydrazones, high concentrations of TFA (0.1% v/v) combined with the heat of an ESI source or column oven (>40°C) can induce hydrolysis on-column.
-
Recommendation: Switch to 0.1% Formic Acid or Ammonium Acetate (pH 6.5) for milder ionization conditions if you observe "ghost" peaks of the free linker.
Q2: Is the benzoic acid moiety stable? A: Yes. The 4-[(aminooxy)methyl]benzoic acid structure is robust. The benzylic ether bond is stable under standard biological conditions. It is only sensitive to catalytic hydrogenation (e.g., Pd/C + H2), which would cleave the N-O bond or the benzylic C-O bond.
Q3: How do I permanently lock the bond? A: If absolute stability is required (e.g., for oral delivery or lysosomal tracking), you can reduce the oxime bond to a hydroxylamine ether using Sodium Cyanoborohydride (NaCNBH3) .
-
Note: This converts the
double bond to a single bond. This is irreversible but changes the geometry and basicity of the linker.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
PubChem. (2025).[3] 4-[(Aminooxy)methyl]benzoic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]
Sources
avoiding aggregation in protein conjugation with 4-[(aminooxy)methyl]benzoic acid hydrochloride
Topic: Avoiding Aggregation & Optimizing Oxime Ligation Product Category: Bioconjugation Reagents / Heterobifunctional Linkers Support Level: Advanced Application Note[1]
The Challenge: The "Aggregation Trap" in Oxime Ligation
You are likely using 4-[(aminooxy)methyl]benzoic acid hydrochloride (AOMBA-HCl) for one of two purposes:
-
To introduce an aminooxy handle onto a protein (targeting Lysines via EDC/NHS activation of the benzoic acid).
-
To conjugate a molecule to an aldehyde-tagged protein (e.g., oxidized glycans or N-terminal aldehydes) via the aminooxy group.[2]
The Problem: The aminooxy group forms oxime bonds with aldehydes.[1][2][3] Classically, this reaction requires acidic conditions (pH 4.0–5.5 ) to protonate the aldehyde oxygen, facilitating nucleophilic attack.[1] However, most proteins reach their isoelectric point (pI) or unfold in this pH range, leading to irreversible aggregation .[1] Furthermore, the benzoic acid moiety introduces a hydrophobic patch that can drive precipitation if the labeling density is too high.
This guide provides a Catalyst-Driven Protocol that allows you to run this reaction at pH 6.5–7.0 , bypassing the acid-induced aggregation trap.
The "Golden Path" Protocol: Aniline-Catalyzed Ligation
Objective: Achieve high-efficiency conjugation at near-neutral pH to maintain protein solubility.
Reagent Preparation
| Component | Recommended State | Notes |
| AOMBA-HCl | 50–100 mM in dry DMSO | The HCl salt improves water solubility, but initial dissolution in DMSO prevents "shock" precipitation upon addition. |
| Catalyst | p-Phenylenediamine (pPDA) or Aniline | Crucial Step: Prepare 100 mM stock in the reaction buffer and adjust pH back to 6.5–7.0 before adding to protein.[1] |
| Buffer | 100 mM Na-Phosphate or Citrate | Avoid amine-containing buffers (Tris) if doing NHS-ester chemistry, but they are fine for Oxime ligation. |
Step-by-Step Workflow
-
Buffer Exchange: Ensure your aldehyde-functionalized protein is in a buffer at pH 6.5–7.0 .
-
Catalyst Addition: Add the Aniline/pPDA stock to the protein solution to a final concentration of 10–100 mM .[1]
-
Why? Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which the aminooxy group attacks 400x faster than the aldehyde itself [1, 2].
-
-
Linker Addition: Add the AOMBA-HCl stock (in DMSO) to the mixture.
-
Incubation: React for 2–4 hours at room temperature (or 4°C overnight).
-
Quenching & Purification: Remove excess aniline and linker via Desalting Column (e.g., PD-10) or Dialysis.[1]
Visualizing the Solution
Workflow Diagram: Preventing Aggregation
The following diagram illustrates the critical decision points where aggregation occurs and how the catalyst bypasses them.
Figure 1: Comparison of the classic acidic protocol (Red) vs. the aniline-catalyzed neutral pH protocol (Green) to prevent aggregation.
Troubleshooting & FAQ
Q1: My protein precipitates immediately upon adding AOMBA-HCl. Why?
Diagnosis: This is likely "Solvent Shock" or "Local Acidification."[1]
-
The Cause: AOMBA is an HCl salt.[1] If you dissolve it in water and add it directly, it acts as a strong acid locally.[1] Alternatively, adding a large volume of DMSO causes local protein denaturation.[1]
-
The Fix:
Q2: The reaction remains clear, but I see no conjugation.
Diagnosis: pH is too high for uncatalyzed reaction, or Catalyst is inactive.[1]
-
The Cause: At pH 7.0 without a catalyst, oxime ligation is extremely slow (days).[1]
-
The Fix: You must use Aniline (10-100 mM) or p-phenylenediamine (1-10 mM) at neutral pH.
-
Verification: Ensure your "Aldehyde" on the protein is actually active.[1] If it was generated via Periodate oxidation, ensure excess periodate was removed (it oxidizes aminooxy groups).[1]
Q3: I am using the catalyst, but the protein still aggregates over time (2+ hours).
Diagnosis: Hydrophobic Over-labeling or Catalyst Toxicity.[1]
-
The Cause:
-
The Fix:
-
Reduce Loading: Lower the equivalents of AOMBA from 50x to 10x.
-
Switch Catalyst: Use p-phenylenediamine (pPDA) at 10 mM.[1] It is a more potent catalyst than aniline, allowing lower concentrations and faster reaction times [1].[1][4]
-
Add Stabilizers: Include 0.1% Tween-20 or 0.5 M Arginine in the reaction buffer [3].
-
Q4: Can I use this reagent to label Lysines (Amine conjugation)?
Answer: Yes, but be careful. If you activate the carboxylic acid of AOMBA (using EDC/NHS) to react with Protein Lysines, you are converting a charged Lysine (hydrophilic) into a Benzoyl-Aminooxy group (hydrophobic/neutral).
-
Risk: This significantly shifts the pI and surface hydrophobicity.[1]
-
Mitigation: Do not over-label. Aim for 1–3 labels per protein. If aggregation occurs, add L-Arginine (0.5 M) to the reaction buffer to suppress hydrophobic interactions [3].
Decision Logic for Troubleshooting
Figure 2: Diagnostic tree for resolving aggregation and yield issues during conjugation.
References
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: PubMed (NIH) Context: Establishes p-phenylenediamine as a superior catalyst at neutral pH, minimizing the need for acidic conditions that cause aggregation.
-
Expanding the versatility and scope of the oxime ligation. Source: PMC (NIH) Context: Discusses the mechanism of aniline catalysis and its application in rapid bioconjugation.
-
How to Prevent Protein Aggregation: Insights and Strategies. Source: BioPharmaSpec Context: Validates the use of Arginine and pH optimization to prevent protein aggregation during formulation and modification.
-
Protocol: Aminooxy Labeling of Glycoproteins. Source: Biotium Context: Provides standard stoichiometry and buffer conditions for aminooxy-based labeling workflows.
Sources
- 1. reddit.com [reddit.com]
- 2. biotium.com [biotium.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxime Ligation with 4-[(aminooxy)methyl]benzoic Acid
Ticket ID: OXIME-CAT-001 Status: Open Agent: Senior Application Scientist Subject: Catalyst Selection & Protocol Optimization for 4-[(aminooxy)methyl]benzoic acid HCl
Core Technical Overview
You are working with 4-[(aminooxy)methyl]benzoic acid hydrochloride . This reagent is a bifunctional linker: it contains an aminooxy group (for oxime ligation) and a benzoic acid moiety (often used for solubility modulation or further amide coupling).
The Challenge:
Oxime ligation (condensation of an aminooxy group with a ketone/aldehyde) is thermodynamically stable but kinetically slow at neutral pH (
The Solution: Nucleophilic catalysis.[1][2][3][4][5][6] You must use a catalyst to form a reactive intermediate (protonated Schiff base) that is more susceptible to nucleophilic attack by the aminooxy group than the original ketone/aldehyde.[1][2]
The Catalytic Mechanism
The catalyst (an aniline derivative) reacts with the electrophile (ketone/aldehyde) first, forming a highly reactive iminium ion.[1] The aminooxy reagent then displaces the catalyst to form the stable oxime bond.
Figure 1: Nucleophilic catalysis cycle. The catalyst lowers the activation energy by forming a transient, highly electrophilic iminium species.[1]
Catalyst Selection Matrix
Do not default to Aniline. While it is the historical standard, newer catalysts offer significantly faster kinetics at neutral pH with lower toxicity.
| Catalyst | Structure | Rate Enhancement (vs. No Cat) | Toxicity | Solubility | Recommended Use Case |
| Aniline | Phenylamine | 10–40x | High | Moderate (~100mM) | Small molecule synthesis; robust substrates insensitive to high concentrations. |
| pPDA | p-Phenylenediamine | 100–300x | Moderate | High | Gold Standard for protein labeling at pH 7.0. Fast kinetics.[3] |
| mPDA | m-Phenylenediamine | 50–150x | Moderate | High | Good alternative if pPDA causes specific side reactions; slightly slower than pPDA. |
| 5-MA | 5-Methoxyanthranilic acid | 50–100x | Low | Moderate | Live cell labeling or highly sensitive proteins. Less toxic than diamines. |
Decision Logic
-
For Proteins/Antibodies: Use pPDA (10–50 mM) . It is the most efficient at pH 7.0, allowing you to work near physiological conditions to preserve protein folding.
-
For DNA/RNA: Aniline is often acceptable as nucleic acids are stable at pH 4.5, but pPDA allows faster reaction times.
-
For Live Cells: Use 5-MA . It minimizes cytotoxicity compared to aniline and pPDA.
Optimized Protocol: Protein Labeling with pPDA[3]
Target: Labeling a ketone-modified protein with 4-[(aminooxy)methyl]benzoic acid HCl. Catalyst: p-Phenylenediamine (pPDA).[2][3][4]
Reagents Preparation[2][3][7][8][9]
-
Buffer: 100 mM Sodium Phosphate, pH 7.0. (Avoid amine-containing buffers like Tris/Glycine if possible, though they are generally tolerated; Phosphate is safer).
-
Catalyst Stock (pPDA): Prepare 100 mM pPDA in the reaction buffer. Note: Prepare fresh. pPDA oxidizes (turns brown) over time.
-
Ligand Stock: Dissolve 4-[(aminooxy)methyl]benzoic acid HCl in DMSO to 50 mM.
-
Critical: Do not dissolve directly in buffer. The HCl salt is acidic; dissolving in a small volume of weak buffer may drop the pH drastically. Dissolve in DMSO first, then dilute into the buffered reaction.
-
Workflow
-
Protein Setup: Adjust protein concentration to 50–100 µM in Phosphate Buffer (pH 7.0).
-
Catalyst Addition: Add pPDA stock to the protein solution to a final concentration of 10 mM .
-
Ligand Addition: Add the aminooxy ligand (from DMSO stock) to a final concentration of 1–2 mM (10–20 equivalents over protein).
-
Check: Ensure final DMSO content is < 5-10% to prevent protein denaturation.
-
-
Incubation: Incubate at 25°C for 2–4 hours. (Or 4°C overnight).
-
Quenching/Purification: Remove excess catalyst and ligand via Desalting Column (e.g., PD-10) or Dialysis into PBS.
Troubleshooting Guide & FAQs
Section A: Reactant Solubility & Stability
Q: My 4-[(aminooxy)methyl]benzoic acid precipitates when added to the buffer. Why? A: This molecule has a hydrophobic benzoic acid core.
-
The HCl Factor: As a hydrochloride salt, it is soluble in water initially because it is ionized. However, when you add it to a pH 7 buffer, the aminooxy group (pKa ~4.5) deprotonates to -ONH2, and the carboxylic acid (pKa ~4) is ionized to -COO-. If the ionic strength is high or the concentration is too high, the hydrophobic core drives precipitation.
-
Fix: Pre-dissolve in DMSO or DMF as a 50-100 mM stock. Add this dropwise to the reaction. Ensure the final organic solvent concentration is at least 5% to maintain solubility.
Q: The protein solution turned cloudy immediately after adding the ligand. A: You likely caused an "Acid Shock."
-
Cause: You added the HCl salt directly to a weakly buffered solution. This dropped the pH below the protein's isoelectric point (pI), causing precipitation.
-
Fix: Check the pH of your ligand stock. Neutralize the ligand stock with NaOH before adding it to the protein, or ensure your reaction buffer (e.g., 100 mM Phosphate) has enough capacity to buffer the added acid.
Section B: Reaction Kinetics
Q: The reaction is too slow (low yield after 4 hours). A: Evaluate your pH and Catalyst.
-
pH Check: If you are at pH 7.0 without a catalyst, the reaction is dead. You must use a catalyst.
-
Catalyst Concentration: If using Aniline, 1 mM is insufficient. You need 100 mM Aniline.[2][7][8][9] If using pPDA, you need 10 mM .[4][5][6]
-
Substrate Sterics: Ketones are much slower than aldehydes.[2] If labeling a ketone, increase pPDA to 20-50 mM and incubate overnight.
Q: I see multiple peaks on MS (Mass Spec) corresponding to +Catalyst mass. A: You have formed a stable Schiff base intermediate that didn't hydrolyze or react.
-
Cause: High concentrations of pPDA can sometimes form stable imines with the protein carbonyls if the aminooxy reagent is limiting.
-
Fix: Ensure the Aminooxy reagent is in excess (10–20 equivalents). Perform a thorough desalting/dialysis step; the Schiff base is reversible and will hydrolyze back to the ketone/aldehyde during purification if the catalyst is removed.
Section C: Side Reactions
Q: My protein is degrading or showing oxidation. A: pPDA and Aniline can be prone to oxidation (turning the solution brown/black).
-
Fix: Add a mild reducing agent like TCEP (0.5 mM) or Methionine to the reaction buffer to scavenge radical oxidants.
-
Alternative: Switch to 5-Methoxyanthranilic acid (5-MA) , which is less redox-active than phenylenediamines.
Decision Support: Catalyst Selection Workflow
Figure 2: Decision tree for selecting the optimal catalyst based on pH tolerance and kinetic requirements.
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation.[10] The Journal of Organic Chemistry. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[11] Bioconjugate Chemistry. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysts. Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 4-[(aminooxy)methyl]benzoic acid hydrochloride conjugation
This guide provides an in-depth technical validation of 4-[(aminooxy)methyl]benzoic acid hydrochloride (AO-MBA) conjugation. It is designed for researchers requiring a robust, bioorthogonal method for modifying carbonyl-containing biomolecules (e.g., oxidized glycoproteins, N-terminal serine/threonine residues).
A Comparative Technical Guide for Bioconjugation
Executive Summary & Technical Rationale
4-[(Aminooxy)methyl]benzoic acid hydrochloride is a heterobifunctional linker characterized by a high-affinity aminooxy nucleophile and a benzoic acid moiety. Unlike classical amine-reactive reagents (NHS esters) or thiol-reactive reagents (Maleimides), the aminooxy group targets aldehydes and ketones to form oxime bonds .
This guide validates the performance of AO-MBA against its primary alternatives: Hydrazides (forming hydrazones) and Primary Amines (forming Schiff bases).
Why Choose AO-MBA? (The Causality)
-
Thermodynamic Stability: The oxime bond (
) is significantly more resistant to hydrolysis than the hydrazone bond ( ) due to the "alpha-effect" of the oxygen atom, which increases the nucleophilicity of the nitrogen while stabilizing the final double bond. -
Bioorthogonality: Aldehydes are rare on native protein surfaces. By chemically introducing them (e.g., via periodate oxidation of glycans), AO-MBA allows for site-specific conjugation that avoids disrupting the protein's active site, unlike random amine coupling.
Comparative Analysis: AO-MBA vs. Alternatives
The following data compares the stability and reaction kinetics of AO-MBA (Oxime) against Hydrazide and Reductive Amination methods.
| Feature | AO-MBA (Oxime) | Hydrazide (Hydrazone) | Reductive Amination |
| Bond Type | Oxime ( | Hydrazone ( | Secondary Amine ( |
| Hydrolytic Stability | High ( | Low/Moderate (Reversible at acidic pH) | High (Irreversible after reduction) |
| pH Optimum | pH 4.0 – 6.0 (Catalyzable at pH 7) | pH 5.0 – 7.0 | pH 6.0 – 8.0 |
| Reaction Kinetics | Moderate ( | Fast ( | Slow (Requires reduction step) |
| Reversibility | Negligible at phys. pH | Reversible (Dynamic covalent) | Irreversible |
| Primary Use Case | Stable ADCs, long-term labeling | Drug release (pH-cleavable linkers) | Permanent fixation |
Mechanistic Visualization
The diagram below illustrates the specific pathway for AO-MBA conjugation and the critical role of the aniline catalyst in accelerating the reaction at neutral pH.
Caption: Mechanism of oxime ligation. The aminooxy group of AO-MBA attacks the aldehyde electrophile. Aniline catalysis forms a transient, highly reactive Schiff base intermediate.
Experimental Validation Protocols
Protocol A: Conjugation to Periodate-Oxidized Glycoprotein
This protocol validates the reactivity of the aminooxy group. We assume the target is a glycoprotein (e.g., IgG) with glycans available for oxidation.
Materials:
-
Target Protein (1 mg/mL in PBS).
-
Sodium Periodate (
). -
AO-MBA Hydrochloride.
-
Catalyst: Aniline (pure).
-
Desalting Column (e.g., Zeba Spin).
Step-by-Step Methodology:
-
Oxidation: Add
to the protein solution to a final concentration of 1 mM. Incubate for 30 minutes at in the dark. Note: Mild oxidation targets sialic acids specifically. -
Quenching: Add glycerol (5% v/v) to quench unreacted periodate. Incubate for 5 minutes.
-
Buffer Exchange: Immediately desalt the protein into Conjugation Buffer (0.1 M Sodium Acetate, pH 4.5) to remove periodate and aldehydes generated from glycerol.
-
Ligation:
-
Add AO-MBA (dissolved in DMSO or water) to the oxidized protein at a 50:1 molar excess .
-
Optional (for neutral pH): If reaction must be at pH 7.0, add Aniline to a final concentration of 100 mM.
-
Incubate for 2–16 hours at room temperature.
-
-
Purification: Remove excess AO-MBA using a desalting column equilibrated with PBS.
Protocol B: Analytical Validation via LC-MS
This is the "Gold Standard" for validating that the conjugation occurred and checking the degree of labeling (DOL).
Rationale:
Conjugation of AO-MBA (
Workflow:
-
Sample Prep: Dilute conjugate to 0.1 mg/mL in 0.1% Formic Acid.
-
LC-MS Run: Use a C4 or C8 column (for proteins). Gradient: 5% to 95% Acetonitrile.
-
Deconvolution: Deconvolute the charge envelope to zero-charge mass.
-
Calculation:
Protocol C: Stability Stress Test (Oxime vs. Hydrazone)
To prove the superiority of AO-MBA over hydrazide alternatives.
-
Preparation: Prepare AO-MBA-Protein conjugate and a Hydrazide-Protein conjugate (control).
-
Incubation: Aliquot samples into three buffers:
-
pH 4.5 (Lysosomal simulation).
-
pH 7.4 (Serum simulation).
-
pH 9.0 (Basic stress).
-
-
Time Points: Analyze aliquots via LC-MS at T=0, 24h, 48h, and 7 days.
-
Success Criteria: AO-MBA conjugate should show <5% hydrolysis at pH 4.5 after 48h, whereas Hydrazide may show >20% loss.
Validation Workflow Visualization
Caption: Step-by-step workflow for synthesizing and validating AO-MBA conjugates.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
-
Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 788-797. [Link]
-
Rashidian, M., et al. (2013). Chemoenzymatic labeling of proteins: techniques and applications. Bioconjugate Chemistry, 24(8), 1277-1294. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-[(aminooxy)methyl]benzoic acid Hydrochloride
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 4-[(aminooxy)methyl]benzoic acid hydrochloride, a key bifunctional molecule often used in bioconjugation and drug delivery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction to 4-[(aminooxy)methyl]benzoic acid Hydrochloride and its Analytical Challenges
4-[(aminooxy)methyl]benzoic acid hydrochloride is a water-soluble, crystalline solid. Its structure incorporates a benzoic acid moiety, providing a site for amide bond formation, and an aminooxy group, which readily reacts with aldehydes and ketones to form stable oximes.[1][2] This dual functionality makes it a valuable linker in constructing antibody-drug conjugates (ADCs) and other targeted therapies.
The primary analytical challenges in its mass spectrometric analysis stem from its polarity, the presence of the hydrochloride salt, and the potential for various impurities arising from its synthesis. A robust analytical method must be able to confirm the molecular identity, provide structural information, and detect and quantify potential process-related impurities and degradation products.
Comparing Mass Spectrometry Techniques for the Analysis of 4-[(aminooxy)methyl]benzoic acid Hydrochloride
The choice of mass spectrometry technique is critical for obtaining high-quality data. Here, we compare the most relevant approaches for the analysis of 4-[(aminooxy)methyl]benzoic acid hydrochloride.
| Technique | Ionization Method | Key Advantages | Key Considerations | Best For |
| LC-ESI-MS | Electrospray Ionization | High sensitivity for polar molecules, soft ionization preserves the molecular ion, easily coupled with liquid chromatography (LC) for impurity profiling. | Susceptible to ion suppression from salts; optimization of mobile phase is crucial. Can be run in both positive and negative ion modes. | Routine identification, purity assessment, and quantification of the parent compound and polar impurities. |
| GC-EI-MS | Electron Impact | Provides detailed fragmentation patterns for structural elucidation, extensive libraries for compound identification. | Requires derivatization to increase volatility (e.g., silylation). High energy can lead to extensive fragmentation and loss of the molecular ion.[3][4] | Identification of volatile impurities or after derivatization of the main compound for structural confirmation. |
| High-Resolution MS (e.g., Orbitrap, TOF) | ESI, MALDI | Provides accurate mass measurements, enabling confident elemental composition determination and differentiation between isobaric species. | Higher instrument cost and complexity. | Unambiguous identification of the parent compound and unknown impurities. |
| Tandem MS (MS/MS) | ESI, MALDI with CID, HCD | Provides structural information through controlled fragmentation of a selected precursor ion, enhancing confidence in identification. | Requires method development to optimize collision energy. | Structural confirmation of the parent compound and characterization of impurity structures. |
Expert Insight: For routine analysis and impurity profiling of 4-[(aminooxy)methyl]benzoic acid hydrochloride, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the most practical and informative approach. Its ability to handle polar, non-volatile compounds without derivatization makes it superior to GC-MS for this application. High-resolution mass spectrometry and tandem MS should be employed for definitive structural confirmation and the characterization of unknown impurities.
Potential Impurities and their Mass Spectrometric Signatures
A thorough understanding of potential impurities is crucial for developing a comprehensive analytical method. The synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride typically involves the oximation of 4-formylbenzoic acid.[5][6]
Common Process-Related Impurities:
-
4-Formylbenzoic acid (Starting Material): This aldehyde is a common process-related impurity. It can be readily detected by LC-MS.
-
Dimeric Byproducts: Self-reaction of the starting materials or intermediates can lead to dimeric species. These would be observed at a higher m/z value corresponding to twice the molecular weight of the monomeric unit, with potential losses of water.
-
Products of Incomplete Reaction: Intermediates from the synthetic route may be present in the final product.[7]
Experimental Protocols
LC-ESI-MS Analysis for Identification and Impurity Profiling
This protocol provides a robust method for the routine analysis of 4-[(aminooxy)methyl]benzoic acid hydrochloride.
Methodology:
-
Sample Preparation: Dissolve 1 mg of 4-[(aminooxy)methyl]benzoic acid hydrochloride in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative. For benzoic acid derivatives, negative mode ([M-H]⁻) is often preferred, but positive mode ([M+H]⁺) can also be effective.[8]
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
-
Rationale: The use of a C18 column provides good retention and separation of the polar analyte and related impurities. The formic acid in the mobile phase aids in protonation/deprotonation for efficient ESI and improves peak shape. Running in both positive and negative ion modes can provide complementary information.
Data Interpretation and Visualization
Expected Mass Spectra and Fragmentation
In positive ion mode ESI-MS , the protonated molecule [M+H]⁺ of 4-[(aminooxy)methyl]benzoic acid would be expected at an m/z corresponding to its molecular weight (167.16 g/mol for the free base) plus the mass of a proton.[9] In negative ion mode , the deprotonated molecule [M-H]⁻ would be observed.
Under tandem MS (MS/MS) conditions, fragmentation of the benzoic acid moiety is expected. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxyl group or parts of it.[10][11]
Visualizing the Analytical Workflow
Caption: Workflow for LC-MS analysis of 4-[(aminooxy)methyl]benzoic acid hydrochloride.
Conceptual Fragmentation Pathway
Caption: A conceptual fragmentation pathway for 4-[(aminooxy)methyl]benzoic acid.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for the definitive identification of the compound and its impurities.[8]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for quantification and purity assessment, especially in a quality control environment.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.
Conclusion
The mass spectrometric analysis of 4-[(aminooxy)methyl]benzoic acid hydrochloride is most effectively achieved using LC-ESI-MS. This technique provides the necessary sensitivity and specificity for both identification and impurity profiling of this polar molecule. For more in-depth structural elucidation of the parent compound and any unknown impurities, high-resolution mass spectrometry and tandem MS are indispensable. By understanding the chemical nature of the analyte and potential impurities, and by selecting the appropriate analytical tools, researchers can ensure the quality and integrity of this critical reagent in drug development and other applications.
References
- Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. (n.d.).
- Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry - Benchchem. (n.d.).
- Mass Spectrometry-Based Techniques to Elucidate the Sugar Code | Chemical Reviews. (2021, September 7).
- Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - ThinkIR. (n.d.).
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2025, November 8).
- EI Mass spectrum of the TMS derivative of benzoic acid (24). - ResearchGate. (n.d.).
- Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - DE. (n.d.).
- Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (n.d.).
- Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - SciSpace. (2012, August 28).
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- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. (n.d.).
- 4-[(Aminooxy)methyl]benzoic acid | C8H9NO3 | CID 1486286 - PubChem. (n.d.).
- 4-[(aminooxy)methyl]benzoic acid hydrochloride | 20228-85-7 - Sigma-Aldrich. (n.d.).
- Description, Synthesis and Function of 4-(aminomethyl) benzoic acid - ChemicalBook. (n.d.).
- CAS No : 42823-46-1 | Product Name : 4-Guanidinobenzoic Acid Hydrochloride Salt. (n.d.).
- Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20).
- Spectrophotometric determination of aminomethylbenzoic acid using sodium 1,2-naphthoquinone-4-sulfonate as the chemical derivative chromogenic reagent - PubMed. (2007, March 15).
- HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. (n.d.).
- WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents. (n.d.).
- Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form stress test for stability evaluation | Request PDF - ResearchGate. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. (2020, February 5).
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- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15).
- Benzoic acid, 4-amino-, methyl ester - the NIST WebBook. (n.d.).
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A Senior Application Scientist's Guide to the HPLC Analysis of 4-[(aminooxy)methyl]benzoic Acid Hydrochloride Reactions
This guide provides an in-depth comparison of analytical methodologies for monitoring the reactions of 4-[(aminooxy)methyl]benzoic acid hydrochloride, a critical reagent in bioconjugation and drug delivery. As researchers and drug development professionals, selecting the appropriate analytical tool is paramount for ensuring reaction efficiency, product purity, and batch-to-batch consistency. This document moves beyond standard protocols to explain the causal factors behind methodological choices, offering a framework for developing robust, self-validating analytical systems.
The Analytical Imperative: Monitoring Oxime Ligation
4-[(aminooxy)methyl]benzoic acid hydrochloride is a bifunctional linker. Its primary utility lies in the chemoselective reaction between its aminooxy group and an aldehyde or ketone to form a stable oxime bond.[1] This reaction, known as oxime ligation, is widely used to conjugate molecules under mild aqueous conditions, making it invaluable for creating antibody-drug conjugates (ADCs), immobilizing carbohydrates, and developing targeted drug delivery systems.[1][2]
The core analytical challenge is to accurately quantify the consumption of the polar starting material and the formation of the typically larger, more hydrophobic oxime product, while simultaneously resolving any side products or degradants. A failure to do so can obscure poor reaction kinetics, hide impurity profiles, and ultimately compromise the quality and efficacy of the final conjugate.
The Oxime Ligation Reaction
The fundamental reaction involves the nucleophilic attack of the aminooxy group on a carbonyl carbon, followed by dehydration to form the characteristic C=N-O linkage.
Caption: Chemoselective oxime ligation reaction pathway.
HPLC: The Workhorse for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical support for oxime ligation reactions. Its robustness, precision, and quantitative power make it ideal for routine process monitoring and quality control.[3] A well-developed, stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard, designed to separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.[3][4]
Causality in HPLC Method Development
The development of a successful RP-HPLC method is not arbitrary; it is a series of logical decisions designed to exploit the physicochemical differences between the analyte, starting materials, and potential impurities.
-
Column Chemistry: A C18 stationary phase is the typical starting point. Its nonpolar nature provides hydrophobic retention, which is effective for separating the aromatic benzoic acid moiety. The key to a good separation often lies in retaining the polar 4-[(aminooxy)methyl]benzoic acid starting material long enough to resolve it from the void volume and any early-eluting impurities, while ensuring the more hydrophobic oxime product elutes in a reasonable time with good peak shape.
-
Mobile Phase pH: The benzoic acid group has a pKa of ~4.2. Operating the mobile phase at a pH well below this (e.g., pH 2.5-3.0 with phosphoric or formic acid) suppresses the ionization of the carboxyl group.[5] This protonated form is less polar, leading to increased retention on the C18 column and significantly improved peak symmetry.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and sharper peaks. A gradient elution, starting with a low percentage of organic modifier and ramping up, is typically necessary to first elute polar components and then elute the more retained, hydrophobic oxime product.
-
Detection: The benzene ring in both the starting material and the product provides a strong chromophore, making UV detection highly effective. A wavelength around 254 nm is a common choice, though a photodiode array (PDA) detector is invaluable during development to assess peak purity and identify the optimal wavelength for all components.
Caption: Standard workflow for HPLC analysis of a reaction mixture.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the primary tool, it is not the only one. A comprehensive analytical strategy often involves orthogonal methods to provide a complete picture of the reaction. The choice of technique depends entirely on the analytical goal, from routine monitoring to in-depth structural characterization.
| Feature | HPLC | UPLC / UHPLC | LC-MS | NMR Spectroscopy |
| Primary Use Case | Routine QC, reaction monitoring, purity analysis | High-throughput screening, complex mixture analysis | Identity confirmation, impurity characterization, metabolite ID | Reaction kinetics, mechanistic studies, structural elucidation |
| Speed | Standard | Fast (up to 10x faster than HPLC)[6] | Same as HPLC/UPLC | Slow (per sample), but provides real-time data |
| Resolution | Good | Excellent; superior peak capacity[7][8] | Dependent on LC front-end | Not a separation technique; resolves signals by chemical environment |
| Sensitivity | Good (µg/mL range) | Very Good (often higher than HPLC)[9] | Excellent (pg-ng/mL range)[10] | Lower sensitivity than other methods[11] |
| Data Output | Retention time, Peak Area (Quantitative) | Retention time, Peak Area (Quantitative) | Retention time, Peak Area, Mass-to-charge ratio (m/z) | Chemical shifts, coupling constants (Structural & Quantitative) |
| Key Advantage | Robust, reliable, precise, cost-effective | Dramatically increased throughput and resolution[6][9] | Unambiguous molecular weight confirmation[12][13] | Non-destructive, provides real-time kinetic data in situ[14][15] |
| Key Limitation | Slower than UPLC; provides no structural data beyond Rt | Higher initial cost, requires cleaner samples, can be less robust[9] | Quantitative precision can be lower than UV; matrix effects | Low throughput, requires higher analyte concentration |
Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
UPLC represents an evolution of HPLC technology, utilizing columns with smaller sub-2 µm particles and instrumentation capable of handling much higher pressures (up to 15,000 psi vs. ~6,000 psi for HPLC).[8][16]
-
Expert Insight: The primary driver for adopting UPLC is speed and resolution. For a reaction screen involving multiple conditions, a 2-minute UPLC method can provide the same or better separation as a 10-minute HPLC method.[7] This five-fold increase in throughput is transformative in a development setting. The enhanced peak capacity is also critical for resolving closely eluting impurities or the syn and anti isomers of the resulting oxime, which may not be possible with standard HPLC.[13] However, this performance comes at the cost of lower system tolerance; UPLC systems are more susceptible to blockages from poorly prepared samples and may exhibit less method robustness than their HPLC counterparts.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC or UPLC with the detection power of a mass spectrometer, providing molecular weight information for each eluting peak.
-
Expert Insight: LC-MS is not typically a primary tool for routine reaction monitoring due to its lower quantitative precision compared to UV detection.[3] Its unparalleled strength lies in confirmation and investigation. During method development, LC-MS is essential for definitively identifying the product peak and for characterizing any unknown peaks corresponding to impurities or degradation products.[12][17] It provides a layer of trustworthiness that UV detection alone cannot; a peak at the correct retention time with the correct mass is unequivocally the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions directly in the reaction vessel or a flow cell, providing rich structural and quantitative data in real-time.[14][15]
-
Expert Insight: For understanding reaction kinetics and mechanism, NMR is superior to chromatography. One can monitor the disappearance of aldehyde protons (~9-10 ppm) and the appearance of the oxime C-H proton (~7-8 ppm) over time without sampling, quenching, or workup.[11] This provides a true kinetic profile, free from artifacts introduced by sample handling.[15] Furthermore, NMR is exceptionally powerful for distinguishing the E/Z isomers of the oxime product, which often have distinct chemical shifts.[13] The primary limitation is sensitivity; reactions must typically be run at higher concentrations (e.g., >10 mM) to get a good signal in a reasonable time.[18]
Sources
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A Senior Application Scientist's Guide to Assessing the Efficiency of 4-[(aminooxy)methyl]benzoic acid hydrochloride Conjugation
For researchers and drug development professionals, the creation of stable, well-defined bioconjugates is paramount. Whether for antibody-drug conjugates (ADCs), PEGylated proteins, or fluorescently labeled probes, the choice of conjugation chemistry dictates the success of the final product.[1][2] Among the arsenal of bioorthogonal "click" chemistries, oxime ligation stands out for its high chemoselectivity and the remarkable stability of the resulting bond.[3]
This guide provides an in-depth comparison of conjugation using 4-[(aminooxy)methyl]benzoic acid hydrochloride, a bifunctional linker that introduces an aminooxy group for oxime ligation. We will explore the underlying mechanism, provide a validated experimental workflow for assessing efficiency, and compare its performance against other common bioconjugation strategies.
The Chemistry: Understanding Oxime Ligation
Oxime ligation is a robust reaction between an aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[3][4][5] This reaction is highly chemoselective, meaning it proceeds under mild, aqueous conditions without interfering with other functional groups typically found in biomolecules, making it ideal for modifying sensitive proteins.[6]
The reaction rate is pH-dependent, with optimal conditions typically in a slightly acidic environment (pH 4-5).[6] However, for many biological applications, maintaining a neutral pH is critical to preserve protein structure and function. At neutral pH, the reaction can be slow.[6] To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine (pPDA), are often employed to significantly accelerate the reaction.[3][6][7][8]
The catalyst works by first reacting with the aldehyde or ketone to form a highly reactive protonated Schiff base (an iminium ion).[6] This intermediate is much more susceptible to attack by the aminooxy group, which then displaces the catalyst to form the final, stable oxime product.[3][6]
Experimental Workflow for Assessing Conjugation Efficiency
A systematic approach is required to quantify the efficiency of a conjugation reaction. This involves careful execution of the reaction, purification of the product, and subsequent analysis to determine the yield and nature of the conjugate.
Workflow Diagram: Assessing Oxime Ligation Efficiency
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity & Performance Guide: 4-[(Aminooxy)methyl]benzoic Acid Conjugates
The following guide provides an in-depth technical analysis of 4-[(aminooxy)methyl]benzoic acid hydrochloride conjugates. It is designed for researchers requiring actionable protocols, mechanistic insights, and comparative performance data.
Executive Summary
4-[(Aminooxy)methyl]benzoic acid (AMBA) is a heterobifunctional linker utilized primarily to generate chemically stable oxime-linked bioconjugates . Unlike first-generation hydrazone linkers, which are designed to be acid-labile, conjugates formed with AMBA exhibit exceptional hydrolytic stability in physiological plasma, effectively behaving as "non-cleavable" linkers in the systemic circulation.
Key Performance Characteristics:
-
Bond Type: Oxime ether (
). -
Stability: ~1,000-fold more stable than hydrazones at neutral pH.
-
Mechanism of Release: Lysosomal degradation of the antibody backbone (not the linker itself), releasing an amino-acid-linker-payload metabolite.
-
Primary Application: Antibody-Drug Conjugates (ADCs) requiring high systemic stability to minimize off-target toxicity.[1][2]
Mechanism of Action & Chemical Logic
The Oxime Advantage
The biological activity of AMBA conjugates is defined by the oxime bond . While hydrazones (
Intracellular Metabolism
Because the oxime bond is resistant to hydrolysis, AMBA conjugates do not release "free drug" via linker cleavage. Instead, they follow a lysosomal degradation pathway :
-
Internalization: The ADC binds its target antigen and is endocytosed.
-
Trafficking: The complex moves to the lysosome.
-
Catabolism: Lysosomal proteases (e.g., Cathepsin B)[3] degrade the antibody protein backbone.
-
Metabolite Release: The active species released is the Payload-Linker-Amino Acid adduct (e.g., Drug-Oxime-Linker-Lysine).
Critical Implication: The payload must remain biologically active with the linker fragment attached, or it must be able to escape the lysosome via a specific transporter (e.g., SLC46A3).
Comparative Performance Analysis
The following data compares AMBA (Oxime) conjugates against standard alternatives (Hydrazone and Val-Cit-PABC).
Table 1: Hydrolytic Stability (Half-Life)
Data synthesized from comparative kinetic studies (e.g., Kalia & Raines, 2008; BenchChem).
| Linker Type | Bond Structure | t½ at pH 7.4 (Plasma) | t½ at pH 4.5 (Lysosome) | Stability Verdict |
| AMBA (Oxime) | C=N-O- | > 500 hours | > 200 hours | Ultra-Stable |
| Hydrazone | C=N-NH- | ~3-4 hours | < 1 hour | Acid-Labile |
| Thioether (SMCC) | C-S-C | Stable | Stable | Non-Cleavable |
| Val-Cit-PABC | Peptide | Stable | < 10 mins (Enzymatic) | Enzymatically Cleavable |
Table 2: Biological Efficacy (Cytotoxicity)
Impact of linker stability on potency for different payload classes.
| Payload Class | AMBA Conjugate Activity | Explanation |
| Auristatins (MMAE) | Low / Inactive | MMAE requires a free N-terminus for potency. The AMBA-Lysine adduct hinders binding to tubulin. |
| Auristatins (MMAF) | High | MMAF is active as a C-terminal metabolite. The charged metabolite is trapped in the cell, increasing potency. |
| Maytansinoids (DM1) | High | The Lys-SMCC-DM1 metabolite is a standard active species; AMBA-linked equivalents function similarly. |
Experimental Protocols
Protocol A: Synthesis of NHS-Activated AMBA Linker
Objective: Activate the benzoic acid group to an NHS ester for reaction with antibody lysines.
Reagents:
-
4-[(Aminooxy)methyl]benzoic acid hydrochloride (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
EDC·HCl (1.5 eq)
-
Anhydrous DMF
Workflow:
-
Dissolution: Dissolve 100 mg of AMBA in 2 mL anhydrous DMF.
-
Activation: Add NHS and EDC·HCl. Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (Argon/Nitrogen).
-
Monitoring: Verify formation of the NHS ester via TLC or LC-MS (Shift in mass +97 Da).
-
Usage: The resulting NHS-ester solution can be used directly for conjugation or precipitated with cold ethyl acetate for storage.
Protocol B: Two-Step Antibody Conjugation (Oxime Ligation)
Objective: Create a stable ADC by functionalizing the antibody with AMBA, then ligating a ketone-drug.
Step 1: Antibody Functionalization
-
Buffer Exchange: Buffer exchange the antibody (e.g., IgG1) into PBS (pH 7.4) containing 1 mM EDTA. Avoid amine-containing buffers (Tris, Glycine).
-
Conjugation: Add the AMBA-NHS ester (from Protocol A) to the antibody at a 10-20 molar excess. Add 10% v/v DMSO to solubilize the linker if necessary.
-
Incubation: Incubate for 2 hours at RT or overnight at 4°C.
-
Purification: Remove excess linker using a Zeba™ Spin Desalting Column (7k MWCO) or dialysis against PBS (pH 6.5). Note: Lowering pH to 6.5 prepares for the next step.
Step 2: Oxime Ligation (Drug Loading)
-
Catalysis: Add the ketone/aldehyde-functionalized payload (5-10 molar excess over antibody).
-
Catalyst Addition: Add m-phenylenediamine (mPDA) or aniline to a final concentration of 10-100 mM. This catalyst accelerates oxime formation by 10-50 fold.
-
Reaction: Incubate at 25°C for 4–16 hours at pH 6.0–6.5.
-
Final Purification: Remove excess drug and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis.
References
-
Kalia, J., & Raines, R. T. (2008).[4] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Tumey, L. N., et al. (2018).[5] Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1. Molecular Pharmaceutics. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
PubChem. 4-[(Aminooxy)methyl]benzoic acid Compound Summary. [Link]
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- 4. scispace.com [scispace.com]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of 4-[(aminooxy)methyl]benzoic Acid Hydrochloride Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly influencing both efficacy and safety.[1][] An ideal linker must be robust enough to remain intact in systemic circulation, preventing the premature release of its cytotoxic payload which can lead to off-target toxicity.[1][] Conversely, it must allow for the efficient release of the drug upon reaching the target tumor site.[1][] This guide provides an in-depth, objective comparison of the stability profile of oxime-based linkers derived from 4-[(aminooxy)methyl]benzoic acid hydrochloride, supported by experimental data and detailed methodologies.
The Rise of Oxime Linkers in Bioconjugation
Linker technology has evolved significantly, moving from early, often labile systems to highly engineered molecules that offer a balance of stability and controlled release.[3] Linkers are broadly categorized as cleavable—designed to break in response to specific triggers like low pH or enzymes—and non-cleavable, which release the payload after lysosomal degradation of the antibody.[][4]
The 4-[(aminooxy)methyl]benzoic acid hydrochloride linker falls into a unique category. It forms a highly stable, non-cleavable oxime bond through a bio-orthogonal "click" reaction.[4][5] This chemo-selective ligation occurs between its aminooxy group and a carbonyl group (an aldehyde or ketone) engineered into the antibody, offering a precise and reliable method for drug conjugation.[4][6]
The selection of this linker chemistry is a strategic choice aimed at maximizing the stability of the ADC in circulation. The resulting oxime linkage is known to be significantly more stable than other common C=N double bond-based linkers, such as hydrazones, particularly under physiological and mildly acidic conditions.[7][8]
The Chemistry: Oxime Ligation
The formation of an oxime bond is a robust and high-yielding reaction. It proceeds efficiently in aqueous solutions, often under mildly acidic conditions (pH ~4.5-6) which catalyze the reaction.[4][9] The 4-[(aminooxy)methyl]benzoic acid moiety provides the aminooxy functional group, which reacts with a carbonyl group on a binding partner (e.g., an antibody) to form the stable oxime linkage.
Caption: Oxime bond formation via reaction of an aminooxy linker with a carbonyl.
In Vitro Stability: A Head-to-Head Comparison
The in vitro stability of an ADC, typically assessed in plasma, is a primary indicator of its potential in vivo performance.[3] These assays quantify the rate of premature payload release in a physiologically relevant matrix.[10]
Oxime linkers consistently demonstrate superior hydrolytic stability compared to other linkages, especially hydrazones.[7] The higher electronegativity of the oxygen atom in the oxime bond (C=N-O) reduces the basicity of the imine nitrogen, making it less susceptible to protonation—the initial step in acid-catalyzed hydrolysis.[9][11]
A landmark study directly comparing isostructural conjugates revealed that the rate constant for oxime hydrolysis was approximately 1,000-fold lower than that for simple hydrazones at neutral pH.[7][11] This exceptional stability is a key advantage for developing ADCs with a predictable and extended pharmacokinetic profile.
Comparative Stability Data
| Linkage Type | Relative Hydrolysis Rate (vs. Oxime) | General Stability Profile | Key Characteristics |
| Oxime | 1 (Baseline) | Very High | Highly stable across a broad pH range (2-9), resistant to non-specific enzymatic cleavage.[4][11] |
| Hydrazone | ~600x Faster | Low to Moderate | Susceptible to acid-catalyzed hydrolysis; stability can be modulated by substituents.[7][11] |
| Val-Cit (Peptide) | Variable | High (in Plasma) | Stable in circulation but specifically cleaved by lysosomal proteases like Cathepsin B.[12] Susceptible to cleavage by certain rodent carboxylesterases.[13] |
| Maleimide Thioether | Variable | Moderate | Prone to payload loss via retro-Michael reaction or thiol exchange with albumin in circulation.[14] |
This table summarizes relative stability data based on findings from multiple sources. Absolute rates depend on the specific molecular structure and conditions.[7][8][11]
Detailed Protocol: In Vitro Plasma Stability Assay
This protocol provides a self-validating system to determine the rate of linker cleavage and payload deconjugation in a plasma matrix.
Objective: To quantify the stability of an oxime-linked ADC by measuring the change in Drug-to-Antibody Ratio (DAR) and the appearance of free payload over time.
Materials:
-
ADC stock solution (in an appropriate buffer, e.g., PBS)
-
Human and/or rodent plasma (e.g., ICR mouse plasma), stored at -80°C[13]
-
Incubator set to 37°C
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
Analytical instruments: LC-MS/MS or HPLC[][15]
-
Quenching solution (e.g., protease inhibitor cocktail in acidic buffer)
Methodology:
-
Preparation:
-
Thaw plasma on ice.
-
Spike the ADC stock solution into the plasma to a final concentration of ~90-100 µg/mL.[13]
-
Gently mix to ensure homogeneity.
-
-
Incubation:
-
Sample Processing:
-
At each time point, immediately transfer the aliquot to a tube containing a quenching solution and place it on ice to stop any further reaction.[10]
-
Separate the ADC from the bulk of plasma proteins using immuno-affinity capture beads. This step isolates the total antibody fraction (both conjugated and unconjugated).
-
-
Analysis:
-
Elute the captured ADC from the beads.
-
Analyze the eluate using an appropriate method:
-
LC-MS/MS: A "bottom-up" approach can be used where the ADC is digested with an enzyme like trypsin. The total antibody is quantified by monitoring a signature peptide, and the conjugated drug is quantified by monitoring the peptide-linker-payload fragment.[13] This allows for precise calculation of the average DAR.[13]
-
HPLC (e.g., HIC): Hydrophobic Interaction Chromatography (HIC) can separate ADC species based on their DAR, allowing for quantification of the different drug-loaded forms.
-
-
-
Data Interpretation:
Caption: Workflow for an in vitro plasma stability assay of an ADC.
In Vivo Stability and Pharmacokinetics
While in vitro assays are predictive, in vivo studies are essential to fully understand a linker's stability profile in a complex biological system.[16] Pharmacokinetic (PK) studies track the concentration of three key entities over time: the total antibody, the conjugated ADC (antibody carrying at least one drug), and the free payload.[16]
Studies have shown that site-specific, oxime-linked ADCs exhibit superior in vivo stability and an improved therapeutic index compared to conventional cysteine-maleimide conjugated ADCs.[6] Pharmacokinetic analysis in rats demonstrated that oxime-linked ADCs had greater total antibody and ADC exposure, indicating a longer antibody half-life and a more stable drug-antibody linkage.[6]
The stability of the oxime bond itself has been confirmed in vivo. A study on the metabolism of an oxime-linked ADC, AGS62P1, found that the oxime linkage remained intact within the lysosome after antibody catabolism.[6] This is significant because it prevents the premature dissociation of a potentially membrane-permeable and toxic metabolite.[6]
Comparative In Vivo Performance Considerations
-
Oxime Linkers: Generally exhibit high stability in vivo across species, leading to longer ADC half-lives and reduced systemic exposure to free payload.[6] Payload release is dependent on the degradation of the antibody backbone in target cells.
-
Peptide Linkers (e.g., Val-Cit): While stable in human plasma, they can be susceptible to premature cleavage by carboxylesterases in rodent plasma, a critical consideration for preclinical model selection.[13][17]
-
Hydrazone Linkers: Their pH sensitivity can lead to payload release in the acidic tumor microenvironment but also risks premature release in endosomal compartments of non-target cells.[3]
Mechanism of Oxime Linker Degradation
The primary pathway for the cleavage of an oxime bond is acid-catalyzed hydrolysis. Under neutral physiological conditions (pH 7.4), this reaction is extremely slow.[7][9] The stability of the oxime bond is a key reason for its classification as a "non-cleavable" linker in the context of ADC design, as there are no known enzymes in human plasma that efficiently cleave this linkage.[4][6]
Caption: General mechanism of acid-catalyzed oxime bond hydrolysis.
Expert Conclusions and Recommendations
As a Senior Application Scientist, the data strongly supports the use of 4-[(aminooxy)methyl]benzoic acid hydrochloride and similar aminooxy linkers for applications demanding maximum stability.
Key Takeaways:
-
Exceptional Stability: Oxime linkers are among the most stable non-cleavable linkers available, demonstrating superior resistance to hydrolysis and enzymatic degradation compared to hydrazones and maleimides.[6][7]
-
Predictable Pharmacokinetics: This high stability translates to more predictable in vivo behavior, a longer ADC half-life, and minimized off-target toxicity from premature drug release.[6]
-
Design Causality: The choice of an oxime linker is a deliberate strategy for ADCs where payload release is intended to occur exclusively after internalization and complete lysosomal degradation of the antibody. This is often preferred for highly potent payloads where minimizing systemic exposure is paramount.
-
Alternative Considerations: For therapeutic strategies that require payload release in the tumor microenvironment or faster intracellular processing, a cleavable linker (e.g., enzyme-sensitive or pH-sensitive) may be more appropriate.[] However, these options inherently carry a greater risk of instability in circulation.
References
-
A Comparative Guide to the Plasma Stability of ADC Linkers - Benchchem.
-
Master ADC Linker Design: Strategies & Optimization - BOC Sciences.
-
A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage - Benchchem.
-
A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed.
-
A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK.
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm.
-
Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC.
-
Tackling Analytical Method Development for ADCs - BioPharm International.
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - MDPI.
-
Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions ...] - AxisPharm.
-
Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH.
-
Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC.
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
-
Hydrolytic Stability of Hydrazones and Oximes - SciSpace.
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC.
-
Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed.
-
Hydrolytic stability of hydrazones and oximes. - ResearchGate.
-
Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite | Molecular Pharmaceutics - ACS Publications.
-
Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation - Benchchem.
-
Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A - ChemRxiv.
-
In vivo testing of drug-linker stability - PubMed.
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- 4. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Disposal of 4-[(aminooxy)methyl]benzoic acid hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(aminooxy)methyl]benzoic acid hydrochloride (CAS Number: 20228-85-7), a compound utilized in various research and development applications. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the scientific rationale behind these recommendations, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Chemical Profile
Understanding the inherent hazards of 4-[(aminooxy)methyl]benzoic acid hydrochloride is the foundation of its safe handling and disposal. This compound possesses a unique combination of functional groups—a benzoic acid derivative, an aminooxy moiety, and a hydrochloride salt—each contributing to its overall chemical profile.
| Hazard Classification | Description | Supporting Evidence |
| Skin and Eye Irritation | Like many benzoic acid derivatives, this compound is expected to cause skin and eye irritation upon contact.[1][2][3] | Safety data sheets for analogous compounds such as 4-(aminomethyl)benzoic acid consistently list skin and eye irritation as a primary hazard.[1][2] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3] | The hydrochloride salt can contribute to the irritating nature of the compound, particularly to mucous membranes.[4][5][6] |
| Reactivity of Aminooxy Group | The aminooxy group is a strong nucleophile and is known to react with aldehydes and ketones.[7][8][9][10] This reactivity is a key consideration for chemical compatibility during disposal. | This specific reactivity is well-documented in the context of "oxime ligation," a common bioconjugation technique.[7][8][9][10] |
| Halogenated Organic Compound | As a hydrochloride salt, this compound is classified as a halogenated organic compound. | The presence of the chloride ion necessitates specific disposal considerations to prevent the release of halogenated byproducts into the environment. |
Chemical Structure and Properties:
-
Linear Formula: C8H10ClNO3
-
Molecular Weight: 203.63 g/mol
-
Appearance: Likely a solid powder.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-[(aminooxy)methyl]benzoic acid hydrochloride for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron is advisable.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All handling of the solid material should ideally be performed in a certified chemical fume hood.
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for 4-[(aminooxy)methyl]benzoic acid hydrochloride depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain.
Disposal of Small Quantities (e.g., typical research laboratory scale)
-
Containerization:
-
Place the waste material in a clearly labeled, sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) bottle is a suitable choice.
-
The label should include the full chemical name: "Waste 4-[(aminooxy)methyl]benzoic acid hydrochloride," the CAS number (20228-85-7), and the appropriate hazard pictograms (e.g., irritant).
-
-
Waste Segregation:
-
Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
-
Licensed Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with a complete and accurate description of the waste.
-
Disposal of Large Quantities (e.g., bulk or expired stock)
The disposal of larger quantities of 4-[(aminooxy)methyl]benzoic acid hydrochloride requires a more rigorous approach and should be managed by your institution's Environmental Health and Safety (EHS) department.
-
Consult EHS: Immediately contact your EHS department for guidance. They will have established protocols for managing bulk chemical waste.
-
Secure and Isolate:
-
Ensure the bulk container is securely sealed and stored in a designated and restricted area.
-
Post clear warning signs indicating the presence of a hazardous chemical.
-
-
Professional Disposal:
-
The disposal of bulk quantities will be handled exclusively by a certified hazardous waste contractor. They may employ methods such as:
-
Incineration: A high-temperature incineration facility equipped with scrubbers to neutralize acidic gases (like HCl) is the most probable disposal route for halogenated organic compounds.[11]
-
Chemical Dehalogenation: In some cases, specialized chemical treatments may be used to remove the halogen before final disposal.[12]
-
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding the creation of dust. Use absorbent pads for any solutions.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-[(aminooxy)methyl]benzoic acid hydrochloride.
Caption: Disposal workflow for 4-[(aminooxy)methyl]benzoic acid hydrochloride.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022, June 17). ACS Publications. Retrieved from [Link]
- Treatment of halogenated compounds. (n.d.). Google Patents.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA. Retrieved from [Link]
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022, June 17). PMC. Retrieved from [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Understanding the Risks: Is Hydrochloride Dangerous?. (2026, January 8). Oreate AI Blog. Retrieved from [Link]
-
Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (n.d.). ThinkIR. Retrieved from [Link]
-
HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. (n.d.). Civil and Environmental Engineering Reports. Retrieved from [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022, July 26). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Amino-Oxy reagents, for conjugation with aldehydes and cetones. (n.d.). Interchim. Retrieved from [Link]
-
Hydrochloric acid health risks: vapor, mist, and fume inhalation. (2017, February 28). Sentry Air Systems, Inc.. Retrieved from [Link]
-
HCl Solution All Grades. (2009, January 1). Ohio.gov. Retrieved from [Link]
-
Hydrochloric Acid (Hydrogen Chloride). (n.d.). EPA. Retrieved from [Link]
-
ACUTE TOXICITY OF HYDROGEN CHLORIDE. (n.d.). NCBI. Retrieved from [Link]
-
4-[(Aminooxy)methyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). Sterlitech. Retrieved from [Link]
-
4-(Aminomethyl)Benzoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]
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- 6. ACUTE TOXICITY OF HYDROGEN CHLORIDE - Assessment of Exposure-Response Functions for Rocket-Emission Toxicants - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
